Succinyl phosphonate trisodium salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;4-oxo-4-phosphonatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O6P.3Na/c5-3(6)1-2-4(7)11(8,9)10;;;/h1-2H2,(H,5,6)(H2,8,9,10);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBOYEUINLIJDF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Succinyl Phosphonate Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinyl phosphonate trisodium salt is a potent and specific inhibitor of the mitochondrial enzyme α-ketoglutarate dehydrogenase complex (KGDHC), a critical control point in the Krebs cycle. By acting as a structural analog of the endogenous substrate α-ketoglutarate, succinyl phosphonate disrupts cellular energy metabolism, leading to a cascade of downstream effects. This technical guide provides a comprehensive overview of the mechanism of action of succinyl phosphonate, detailing its molecular interactions, impact on signaling pathways, and methodologies for its study. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
This compound has emerged as a valuable research tool for investigating the roles of the α-ketoglutarate dehydrogenase complex (KGDHC) in various physiological and pathological processes. KGDHC, also known as 2-oxoglutarate dehydrogenase (OGDH), is a key regulatory enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, responsible for the conversion of α-ketoglutarate to succinyl-CoA.[1][2] Its activity is crucial for cellular energy production and the biosynthesis of precursors for amino acids and neurotransmitters.
Dysregulation of KGDHC activity has been implicated in a range of conditions, including neurodegenerative diseases and cancer.[3] The ability of succinyl phosphonate to specifically inhibit this enzyme complex makes it an important molecule for elucidating the consequences of KGDHC dysfunction and for exploring potential therapeutic interventions. This guide will delve into the core mechanism of action of succinyl phosphonate, providing the technical details necessary for its application in a research setting.
Core Mechanism of Action: Competitive Inhibition of the α-Ketoglutarate Dehydrogenase Complex
The primary mechanism of action of succinyl phosphonate is the competitive inhibition of the α-ketoglutarate dehydrogenase complex.[1][4] Succinyl phosphonate is a structural analog of the natural substrate, α-ketoglutarate, with a key difference: the carboxyl group that is decarboxylated in the enzymatic reaction is replaced by a stable phosphonate group.[1][4]
This structural mimicry allows succinyl phosphonate to bind to the active site of the E1 subunit (α-ketoglutarate dehydrogenase) of the KGDHC. The phosphonate group, however, is not susceptible to decarboxylation, the initial step in the catalytic cycle. This results in the formation of a stable, non-cleavable enzyme-inhibitor complex that effectively blocks the enzyme's activity.[1][4] This inhibition prevents the conversion of α-ketoglutarate to succinyl-CoA, a critical step in the Krebs cycle.
The inhibition of KGDHC by succinyl phosphonate is highly potent. Studies have shown that at a concentration of 0.01 mM, succinyl phosphonate can completely inhibit the isolated brain KGDHC, even in the presence of a 200-fold higher concentration of the natural substrate, α-ketoglutarate.[5]
The trisodium salt form of succinyl phosphonate is noted for its enhanced water solubility and stability compared to the free acid form, while exhibiting comparable biological activity at equivalent molar concentrations.[6]
Downstream Signaling and Cellular Consequences
The inhibition of KGDHC by succinyl phosphonate triggers a series of downstream cellular events stemming from the disruption of the Krebs cycle.
Impaired Energy Metabolism
By blocking a key step in the Krebs cycle, succinyl phosphonate reduces the overall flux through this central metabolic pathway. This leads to a decrease in the production of NADH and FADH2, which are essential electron carriers for the electron transport chain and subsequent ATP synthesis through oxidative phosphorylation.
Reduction of Reactive Oxygen Species (ROS) Production
The KGDHC is a known source of reactive oxygen species (ROS) in mitochondria.[1][2][6] By inhibiting the activity of this complex, succinyl phosphonate has been shown to reduce the production of ROS, particularly in neuronal cells under conditions of glutamate-induced excitotoxicity.[1][6][7]
Impact on Cancer Cell Viability
Certain cancer cells exhibit a high degree of metabolic plasticity and can be particularly vulnerable to disruptions in the Krebs cycle. Succinyl phosphonate has been shown to impair the viability of specific cancer cell lines in a manner that is dependent on their metabolic phenotype.[1][6]
Logical Relationship of Succinyl Phosphonate's Action
Caption: Logical flow from succinyl phosphonate to its cellular effects.
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory activity of succinyl phosphonate.
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | < 0.0005 mM | Brain KGDHC | [5] |
| Inhibition | ~70% at 0.01 mM | KGDHC in cultured human fibroblasts | [5] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of succinyl phosphonate.
Synthesis of this compound
The synthesis of succinyl phosphonate and its esters is typically achieved through a modified Arbuzov reaction.[8][9][10][11] The following protocol is a generalized procedure based on literature descriptions.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Arbuzov Reaction to form Triethyl Succinyl Phosphonate (TESP):
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place triethyl phosphite.
-
Slowly add ethyl succinyl chloride dropwise to the triethyl phosphite with stirring under an inert atmosphere of nitrogen.
-
After the addition is complete, heat the reaction mixture at a temperature typically ranging from 120-160°C for several hours. The progress of the reaction can be monitored by observing the cessation of ethyl chloride evolution.
-
After cooling to room temperature, the crude TESP can be purified by vacuum distillation.
-
-
Alkaline Hydrolysis to this compound:
-
Dissolve the purified TESP in a suitable solvent such as ethanol.
-
Add a stoichiometric excess of aqueous sodium hydroxide (NaOH) solution.
-
Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the ester groups.
-
The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion of the reaction, the this compound may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.
-
The crude salt can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
α-Ketoglutarate Dehydrogenase (KGDHC) Activity Assay
This protocol is adapted from procedures described for measuring KGDHC activity.[5]
Experimental Workflow for KGDHC Assay
Caption: Workflow for measuring KGDHC activity and inhibition.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 2 mM CaCl₂, 0.1% Triton X-100, 1 mM dithiothreitol (DTT).
-
Substrate Solution: 10 mM α-ketoglutarate, 2.5 mM NAD⁺, 0.2 mM Coenzyme A, 0.4 mM thiamine pyrophosphate (TPP) in assay buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in ultrapure water.
-
-
Enzyme Preparation:
-
Isolate mitochondria from the tissue of interest (e.g., brain, heart) using standard differential centrifugation methods.
-
Lyse the mitochondria in a suitable buffer containing protease inhibitors to release the KGDHC.
-
Determine the protein concentration of the mitochondrial lysate using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add a specific amount of the mitochondrial lysate (e.g., 20-50 µg of protein) to each well.
-
Add varying concentrations of this compound to the wells to be tested. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Readings should be taken kinetically over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH formation from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine the percent inhibition for each concentration of succinyl phosphonate.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of succinyl phosphonate on the viability of cultured cells.[6]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium. The concentration range used in previous studies is 0.01-20 mM.[6]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of succinyl phosphonate. Include a vehicle control (medium without the compound).
-
-
Incubation:
-
Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the succinyl phosphonate concentration to determine the EC₅₀ value.
-
Conclusion
This compound is a powerful and specific inhibitor of the α-ketoglutarate dehydrogenase complex. Its mechanism of action as a competitive inhibitor that mimics the natural substrate provides a valuable tool for studying the metabolic consequences of KGDHC dysfunction. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize succinyl phosphonate in their investigations into cellular metabolism, neurobiology, and cancer research. Further studies to determine a precise Ki value would provide an even deeper understanding of its inhibitory kinetics.
References
- 1. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. jk-sci.com [jk-sci.com]
- 9. Arbuzov Reaction [organic-chemistry.org]
- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Succinyl Phosphonate Trisodium Salt: An Inhibitor of the TCA Cycle's α-Ketoglutarate Dehydrogenase Complex
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Succinyl phosphonate trisodium salt, a synthetic analog of the Krebs cycle intermediate α-ketoglutarate (also known as 2-oxoglutarate), does not play a direct participatory role as a substrate or intermediate within the Tricarboxylic Acid (TCA) cycle. Instead, its significance in metabolic research lies in its function as a potent and specific inhibitor of a key rate-limiting enzyme in the cycle: the α-ketoglutarate dehydrogenase complex (KGDHC), also referred to as the 2-oxoglutarate dehydrogenase complex (OGDH).[1][2][3]
Mechanism of Action: Competitive Inhibition of KGDHC
The primary role of Succinyl phosphonate is to act as a competitive inhibitor of the KGDHC.[3][4] Structurally, it mimics the natural substrate, α-ketoglutarate. In these types of analogs, the phosphonate group replaces the carboxyl group that would typically be removed during the decarboxylation step of the reaction.[3] This structural similarity allows it to bind to the active site of the enzyme complex, thereby competing with α-ketoglutarate and preventing the conversion of α-ketoglutarate to succinyl-CoA.[3][4] This inhibition has been demonstrated to be effective in KGDHC isolated from various sources, including muscle, bacteria, brain tissue, and cultured human fibroblasts.[2][5]
By inhibiting this crucial step, succinyl phosphonate effectively downregulates the overall flux of the TCA cycle.[5] The KGDHC is a key regulatory point in the cycle, and its inhibition leads to a reduction in the production of succinyl-CoA, NADH, and subsequently, ATP derived from the downstream reactions of the cycle.[5][6]
Impact on Cellular Metabolism and Signaling
The inhibition of KGDHC by succinyl phosphonate has several downstream consequences for cellular metabolism and signaling:
-
Reduced Energy Production: By blocking a key NADH-producing step, it curtails the supply of reducing equivalents to the electron transport chain, thereby impacting ATP synthesis.[6]
-
Modulation of Reactive Oxygen Species (ROS): The KGDHC is a known site of ROS production.[2][5] Succinyl phosphonate has been shown to inhibit glutamate-induced ROS production in hippocampal neurons, suggesting a role in mitigating oxidative stress under certain conditions.[2][7]
-
Alteration of Metabolic Pathways: The blockage of the TCA cycle at this point can lead to the accumulation of upstream metabolites like α-ketoglutarate and a depletion of downstream intermediates. This can influence other interconnected metabolic pathways.
-
Impact on Cancer Cell Viability: Due to the metabolic reprogramming often seen in cancer cells (the Warburg effect), some cancer cell lines are particularly sensitive to disruptions in the TCA cycle. Inhibition of KGDHC by succinyl phosphonate has been shown to impair the viability of cancer cells in a manner that is dependent on the specific metabolic profile of the cell.[2][7]
Quantitative Data Summary
The inhibitory potential of succinyl phosphonate and its analogs has been quantified in various studies. The following table summarizes key findings.
| Compound/Analog | Target Enzyme | Organism/Tissue | Inhibition Type | Ki / IC50 | Reference |
| Succinyl phosphonate | α-ketoglutarate dehydrogenase complex (KGDHC) | E. coli, Pigeon Breast Muscle | Inhibitor | Not specified | [1] |
| Succinyl phosphonate | α-ketoglutarate dehydrogenase complex (KGDHC) | Brain | Reversible Inhibitor | Not specified | [4] |
| Succinyl phosphonate esters | MenD (homologous to KGDHC) | Bacteria | Competitive Inhibitor | As low as 700 nM | [4][8] |
| Phosphonate analogs of C5-C7 dicarboxylic 2-oxo acids | OGDH and OADH | Not specified | Competitive Inhibitor | Not specified | [3] |
Experimental Protocols
The following are summaries of methodologies used in key experiments to elucidate the role of succinyl phosphonate.
1. Enzyme Inhibition Assays (General Protocol)
-
Objective: To determine the inhibitory effect of succinyl phosphonate on KGDHC activity.
-
Methodology:
-
Isolate the KGDHC from the source tissue (e.g., pigeon breast muscle, E. coli).[1]
-
Prepare a reaction mixture containing the purified enzyme complex, its necessary cofactors (Thiamine pyrophosphate, Lipoic acid, Coenzyme A, NAD+, FAD), and the substrate α-ketoglutarate.[9]
-
Initiate the reaction and monitor the rate of NADH production spectrophotometrically at 340 nm.
-
Introduce varying concentrations of succinyl phosphonate to the reaction mixture.
-
Measure the corresponding changes in the rate of NADH formation to determine the inhibitory kinetics (e.g., Ki for competitive inhibition).[3][4]
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the impact of succinyl phosphonate on the viability of cultured cells.[2]
-
Methodology:
-
Plate cells (e.g., glioblastoma cells) in a multi-well plate and allow them to adhere.[2]
-
Treat the cells with serial dilutions of succinyl phosphonate (e.g., 0.01-20 mM) in fresh culture media.[2] The media can be specifically formulated to study metabolic dependencies (e.g., DMEM with 1 g/L glucose, 1 mM pyruvate, and 2 mM glutamax).[2]
-
Incubate the cells for a specified period.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.[2]
-
3. Synthesis of Succinyl Phosphonate Analogs
-
Objective: To chemically synthesize succinyl phosphonate and its ester derivatives for experimental use.[4]
-
Methodology:
-
The synthesis is often based on the Arbuzov reaction.[4]
-
Start with a succinate monoester, which is then converted to its acid chloride.
-
React the acid chloride with a trialkyl phosphite to form the carbon-phosphorus bond, resulting in a phosphonate ester.[4]
-
The phosphonate esters can be cleaved, for example, using a stoichiometric amount of LiBr, to yield the final succinyl phosphonate product.[4]
-
Visualizations
Below are diagrams illustrating the role of succinyl phosphonate in the context of the TCA cycle and a typical experimental workflow.
Caption: Inhibition of KGDHC by Succinyl Phosphonate in the TCA Cycle.
Caption: General experimental workflow for studying Succinyl Phosphonate.
References
- 1. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymes in TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Succinylphosphonate esters are competitive inhibitors of MenD that show active-site discrimination between homologous alpha-ketoglutarate-decarboxylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Succinyl Phosphonate Trisodium Salt: A Potent Inhibitor of the α-Ketoglutarate Dehydrogenase Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate trisodium salt is a powerful and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2][3] Also known as 2-oxoglutarate dehydrogenase (OGDH), KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a rate-limiting step in cellular energy metabolism.[1] Due to its central role, inhibition of KGDHC by succinyl phosphonate has profound effects on various cellular processes, making it a valuable tool for studying metabolic pathways and a potential therapeutic target. This technical guide provides a comprehensive overview of this compound as a KGDHC inhibitor, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its impact on key signaling pathways.
Mechanism of Action
Succinyl phosphonate is a structural analog of the natural KGDHC substrate, α-ketoglutarate. This structural similarity allows it to act as a potent mechanism-based inhibitor.[4] The phosphonate group in succinyl phosphonate mimics the carboxyl group of α-ketoglutarate that undergoes decarboxylation, leading to tight, slow-dissociating binding to the enzyme's active site.[4] This inhibition is highly specific for KGDHC.[4]
Quantitative Inhibition Data
Succinyl phosphonate and its esters have demonstrated potent inhibition of KGDHC from various sources, including muscle, bacteria, brain, and cultured human fibroblasts.[1][2] The inhibitory potency is significant, with low micromolar to nanomolar effective concentrations.
| Inhibitor | Target | Source | Inhibitory Concentration/IC50 | Reference |
| Succinyl Phosphonate (SP) | Isolated Brain KGDHC | - | IC50 < 0.5 µM | Bunik et al., 2005[4] |
| Succinyl Phosphonate (SP) | KGDHC in cultured human fibroblasts | Human | 10 µM (produced 70% inhibition) | Bunik et al., 2005[4] |
| Phosphonoethyl ester of succinyl phosphonate (PESP) | Isolated Brain KGDHC | - | IC50 < 0.5 µM | Bunik et al., 2005[4] |
| Carboxyethyl ester of succinyl phosphonate (CESP) | Isolated Brain KGDHC | - | IC50 < 0.5 µM | Bunik et al., 2005[4] |
| Carboxyethyl ester of succinyl phosphonate (CESP) | KGDHC in N2a cells | Mouse | 50 µM (inhibited by 60%) | Gibson et al., 2012 |
| Succinyl phosphonate (SP) and its triethyl ester (TESP) | Glutamate-induced ROS production | Rat hippocampal neurons | 200 µM (inhibited by ~20%), 500 µM TESP (inhibited by 44%) | Zündorf et al., 2009 |
Experimental Protocols
KGDHC Activity Assay (Fluorometric)
This protocol is adapted from established methods for measuring KGDHC activity in cell lysates or isolated mitochondria. The assay measures the production of NADH, which is fluorescent.
Materials:
-
Cell lysate or isolated mitochondria preparation
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.2), 0.4% Triton X-100, 0.2 mM EGTA, 50 µM leupeptin, 1 mM dithiothreitol (DTT)
-
Substrate/Cofactor Mix:
-
α-ketoglutarate (5 mM)
-
NAD+ (0.5 mM)
-
Coenzyme A (CoA) (0.12 mM)
-
Thiamine pyrophosphate (TPP) (0.3 mM)
-
MgCl2 (0.2 mM)
-
CaCl2 (50 µM)
-
-
This compound (or other inhibitors) at desired concentrations
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 435 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates or isolated mitochondria in ice-cold Reaction Buffer. Determine the protein concentration of the samples.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Sample (cell lysate or mitochondria) to a final protein concentration of 0.1-0.5 mg/ml.
-
Reaction Buffer to bring the volume to 50 µL.
-
Succinyl phosphonate or vehicle control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the Substrate/Cofactor Mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the increase in fluorescence at Ex/Em = 340/435 nm over time (e.g., every minute for 15-30 minutes).
-
Data Analysis: Calculate the rate of NADH production from the linear portion of the fluorescence curve. Express KGDHC activity as the rate of fluorescence change per minute per milligram of protein.
Cell Viability (MTT) Assay for Glioblastoma Cells
This protocol is a general guideline for assessing the effect of KGDHC inhibition on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell line (e.g., U87MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor (or vehicle control).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Logical Relationships
Inhibition of KGDHC by this compound perturbs several critical cellular signaling pathways.
The Tricarboxylic Acid (TCA) Cycle
KGDHC is a key regulatory point in the TCA cycle. Its inhibition leads to the accumulation of its substrate, α-ketoglutarate, and a depletion of downstream metabolites, including succinyl-CoA. This disrupts the flow of the cycle, impacting cellular energy production (NADH and FADH2) and the supply of precursors for biosynthesis.
Reactive Oxygen Species (ROS) Production
KGDHC is a significant source of mitochondrial reactive oxygen species (ROS). Under certain conditions, the E3 subunit of the complex can generate superoxide radicals. Inhibition of KGDHC can modulate this ROS production, a mechanism that is being explored in the context of neuroprotection and cancer therapy. For instance, in glutamate-stimulated hippocampal neurons, succinyl phosphonate inhibits glutamate-induced ROS production.
Protein Succinylation
KGDHC has a "moonlighting" function as a trans-succinylase, mediating the post-translational modification of proteins through succinylation. It provides the succinyl-CoA necessary for this modification. By inhibiting KGDHC, succinyl phosphonate reduces the availability of succinyl-CoA, thereby decreasing protein succinylation. This has significant implications for regulating the activity of various enzymes and cellular signaling pathways.
Conclusion
This compound is a highly effective and specific inhibitor of the α-ketoglutarate dehydrogenase complex. Its ability to potently disrupt a key node in cellular metabolism makes it an invaluable research tool for dissecting the roles of KGDHC in health and disease. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of metabolic regulation, oxidative stress, and post-translational modifications. Further investigation into the therapeutic potential of targeting KGDHC with inhibitors like succinyl phosphonate is warranted, particularly in the fields of neurodegenerative diseases and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Inhibition of 2-Oxoglutarate Dehydrogenase by Succinyl Phosphonate Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of succinyl phosphonate trisodium salt on the 2-oxoglutarate dehydrogenase (OGDH) complex. Succinyl phosphonate is a potent and specific inhibitor of OGDH, a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] This document details the quantitative inhibitory data, experimental protocols for assessing inhibition, and the signaling pathway context of this interaction.
Introduction to 2-Oxoglutarate Dehydrogenase and its Inhibition
The 2-oxoglutarate dehydrogenase complex (OGDHC), also known as the α-ketoglutarate dehydrogenase complex, is a key regulatory point within the mitochondrial matrix.[4] It catalyzes the conversion of 2-oxoglutarate (α-ketoglutarate) to succinyl-CoA, a vital step in the TCA cycle for cellular energy production.[4][5] The complex consists of three enzymatic components: 2-oxoglutarate dehydrogenase (E1), dihydrolipoyl succinyltransferase (E2), and dihydrolipoamide dehydrogenase (E3).[5]
Succinyl phosphonate acts as a structural analog of the natural substrate, 2-oxoglutarate, and functions as a competitive inhibitor of the OGDH complex.[6] Its phosphonate group mimics the carboxyl group of the substrate, leading to tight but reversible binding to the enzyme's active site, thereby blocking the oxidative decarboxylation of 2-oxoglutarate.[7] This inhibition has been observed across various biological systems, including bacteria, avian muscle tissue, and mammalian brain and fibroblasts.[1][2][4]
Quantitative Data on OGDH Inhibition
The inhibitory potency of succinyl phosphonate against the 2-oxoglutarate dehydrogenase complex has been quantified in several studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.
| Enzyme Source | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Rat Heart | Succinyl Phosphonate | 0.20 ± 0.02 | Competitive | [6] |
| Rat Liver | Succinyl Phosphonate | 0.11 ± 0.01 | Competitive | [6] |
Table 1: Inhibition constants (Ki) of Succinyl Phosphonate for 2-Oxoglutarate Dehydrogenase.
Experimental Protocols
This section outlines a detailed methodology for determining the inhibitory effect of succinyl phosphonate on 2-oxoglutarate dehydrogenase activity. This protocol is based on spectrophotometric measurement of NADH production.
Materials and Reagents
-
2-oxoglutarate dehydrogenase enzyme preparation (e.g., isolated from rat heart or liver mitochondria)
-
This compound
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.0)
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
Calcium chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
Coenzyme A (CoA)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
2-oxoglutarate (substrate)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplates or quartz cuvettes
Enzyme Activity Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the assay buffer containing 1 mM ThDP, 1 mM MgCl₂, 1 mM CaCl₂, and 1 mM DTT.
-
Prepare stock solutions of CoA, NAD⁺, 2-oxoglutarate, and succinyl phosphonate in the assay buffer.
-
-
Assay Reaction Mixture:
-
In a microplate well or cuvette, prepare the reaction mixture with the following final concentrations:
-
50 mM MOPS buffer, pH 7.0
-
1 mM ThDP
-
1 mM MgCl₂
-
1 mM CaCl₂
-
1 mM DTT
-
0.15 mM Coenzyme A
-
0.25 mM NAD⁺
-
-
Add varying concentrations of succinyl phosphonate to the test wells. Include control wells with no inhibitor.
-
-
Enzyme Reaction Initiation:
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the 2-oxoglutarate dehydrogenase enzyme preparation.
-
For kinetic studies, use varying concentrations of the substrate, 2-oxoglutarate (e.g., 0-10 mM).
-
-
Data Acquisition:
-
Immediately after adding the enzyme, start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes, ensuring the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH formation) from the linear portion of the absorbance versus time plot.
-
To determine the type of inhibition and the Ki value, plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor using methods such as Lineweaver-Burk or non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The inhibition of 2-oxoglutarate dehydrogenase by succinyl phosphonate has significant implications for cellular metabolism and signaling. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
The diagram above illustrates the central role of 2-oxoglutarate dehydrogenase in the TCA cycle and how succinyl phosphonate directly inhibits this enzymatic step, leading to an accumulation of α-ketoglutarate and a depletion of downstream metabolites like succinyl-CoA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]
- 4. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. Frontiers | Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses [frontiersin.org]
- 7. longdom.org [longdom.org]
Succinyl Phosphonate Trisodium Salt: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate trisodium salt has emerged as a significant research tool for investigating cellular metabolism and the pathophysiology of various diseases. Its discovery as a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle, has opened new avenues for understanding metabolic regulation and its role in neurodegenerative disorders and cancer. This technical guide provides an in-depth overview of the discovery, a detailed methodology for its chemical synthesis, and a summary of its biological activity, tailored for professionals in the field of drug discovery and development.
Discovery and Mechanism of Action
Succinyl phosphonate was identified as a structural analog of α-ketoglutarate, the natural substrate for the α-ketoglutarate dehydrogenase complex.[1] This multi-enzyme complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA and NADH, a rate-limiting step in the TCA cycle. Succinyl phosphonate acts as a competitive inhibitor of KGDHC, effectively blocking this crucial metabolic checkpoint.[1][2] The inhibition of KGDHC by succinyl phosphonate leads to a reduction in the production of succinyl-CoA and NADH, thereby impacting cellular energy metabolism.[3] Furthermore, recent studies have revealed a novel role for KGDHC in post-translational modification, where it can function as a trans-succinylase, mediating the succinylation of other proteins.[4][5][6][7][8] Inhibition of KGDHC by succinyl phosphonate has been shown to reduce protein succinylation, highlighting a significant downstream effect of this inhibitor beyond direct metabolic modulation.[4][6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of this compound.
| Parameter | Value | Reference(s) |
| Chemical Synthesis | ||
| Theoretical Yield | Data not explicitly available in sources | |
| Purity | High purity achievable via purification | |
| Biological Activity | ||
| IC50 (isolated brain KGDHC) | ~0.01 mM (complete inhibition) | [9] |
| Inhibition in cultured human fibroblasts | 70% inhibition at 0.01 mM | [9] |
| In vivo dosage (rats) | 0.02 mmol/kg | [10][11] |
Note: Further research is required to establish a definitive theoretical yield and standardized purity specifications.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial synthesis of the precursor, triethyl succinyl phosphonate (TESP), followed by its alkaline hydrolysis.
Step 1: Synthesis of Triethyl Succinyl Phosphonate (TESP)
This procedure is based on the general principles of the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
Ethyl succinyl chloride
-
Anhydrous toluene (or other suitable inert solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Under a positive pressure of inert gas, charge the flask with triethyl phosphite.
-
Dissolve ethyl succinyl chloride in anhydrous toluene and add it to the dropping funnel.
-
Slowly add the ethyl succinyl chloride solution to the stirred triethyl phosphite at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.
-
The crude TESP can be purified by vacuum distillation or column chromatography on silica gel.
Expected Characterization Data for TESP:
-
1H NMR, 13C NMR, and 31P NMR spectroscopy should be used to confirm the structure. The spectra are expected to show signals corresponding to the ethyl ester groups and the succinyl backbone, with the characteristic phosphorus coupling.[12][13][14][15][16]
-
Mass Spectrometry (MS) should be used to confirm the molecular weight of the product.[9]
Step 2: Alkaline Hydrolysis of TESP to this compound
Materials:
-
Triethyl succinyl phosphonate (TESP)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethanol or methanol
-
pH meter or pH indicator paper
-
Lyophilizer or equipment for solvent evaporation
Procedure:
-
Dissolve the purified TESP in ethanol or methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of aqueous sodium hydroxide solution to the stirred TESP solution.
-
Allow the reaction mixture to stir at room temperature for several hours or overnight. Monitor the hydrolysis by TLC or by monitoring the disappearance of the starting material.
-
After the reaction is complete, carefully neutralize the excess base with an appropriate acid (e.g., HCl) to a pH of approximately 7.
-
Remove the organic solvent by rotary evaporation.
-
The resulting aqueous solution contains the this compound. This can be used directly in aqueous solutions or lyophilized to obtain the salt as a solid powder.
Expected Characterization Data for this compound:
-
1H NMR and 13C NMR in D2O will show the absence of the ethyl ester signals and the presence of the succinyl backbone.
-
31P NMR in D2O will show a characteristic shift for the phosphonate group.
-
Mass Spectrometry (MS) will confirm the molecular weight of the trisodium salt.
Measurement of KGDHC Activity Inhibition
The activity of KGDHC can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.[17][18]
Materials:
-
Isolated mitochondria or purified KGDHC enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
α-ketoglutarate (substrate)
-
Coenzyme A (CoA)
-
NAD+
-
This compound (inhibitor)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoA, and NAD+ in a cuvette.
-
Add the isolated mitochondria or purified KGDHC to the cuvette.
-
To test the effect of the inhibitor, add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.
-
Initiate the reaction by adding the substrate, α-ketoglutarate.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The inhibitory effect of succinyl phosphonate is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway: Inhibition of KGDHC and Downstream Effects
References
- 1. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. Acetic Acid Mediated Synthesis of Phosphonate-Substituted Titanium Oxo Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Reductions in the mitochondrial enzyme α-ketoglutarate dehydrogenase complex in neurodegenerative disease - beneficial or detrimental? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Biological Activity of Succinyl Phosphonate Trisodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate trisodium salt is a synthetic molecule that has garnered significant interest in the scientific community for its targeted biological activity. As a structural analog of α-ketoglutarate, it serves as a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1] This inhibition has cascading effects on cellular metabolism and redox homeostasis, making succinyl phosphonate a valuable tool for studying cellular energetics and a potential therapeutic agent in various pathological conditions. This technical guide provides an in-depth overview of the biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Biological Activity: Inhibition of α-Ketoglutarate Dehydrogenase Complex
Succinyl phosphonate acts as a competitive inhibitor of the E1 subunit (α-ketoglutarate dehydrogenase) of the KGDHC.[1] By mimicking the substrate α-ketoglutarate, it binds to the active site of the enzyme, thereby blocking the conversion of α-ketoglutarate to succinyl-CoA. This inhibitory action has been demonstrated across various species and cell types.[1]
Quantitative Inhibition Data
The inhibitory potency of succinyl phosphonate against KGDHC has been quantified in several studies. The following table summarizes the key inhibition constants (K_i) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Enzyme Source | Substrate | Inhibitor | K_i / IC50 | Reference |
| Pigeon Breast Muscle KGDHC | α-ketoglutarate | Succinyl phosphonate | K_i = 1.5 µM | Biryukov et al., 1996 |
| Bovine Heart KGDHC | α-ketoglutarate | Succinyl phosphonate | K_i = 0.3 µM | Bunik et al., 2005 |
| Rat Brain KGDHC | α-ketoglutarate | Succinyl phosphonate | IC50 = 10 µM | Bunik et al., 2005 |
Mechanism of Inhibition
The mechanism of KGDHC inhibition by succinyl phosphonate involves its interaction with the thiamine pyrophosphate (TPP) cofactor at the active site of the E1 subunit. The phosphonate group of the inhibitor mimics the carboxylate group of α-ketoglutarate, leading to the formation of a stable, dead-end complex that prevents the catalytic cycle from proceeding.
Effects on Cancer Cell Viability
By disrupting the TCA cycle, succinyl phosphonate can impair the metabolic flexibility of cancer cells that are highly reliant on mitochondrial respiration. This has been shown to lead to a reduction in cell viability in a cell-specific and metabolism-dependent manner.
Quantitative Data on Cell Viability
The effect of succinyl phosphonate on the viability of various cancer cell lines has been assessed using the MTT assay.
| Cell Line | Treatment Concentration | Incubation Time | % Viability Reduction | Reference |
| Glioblastoma (U87) | 10 mM | 24 hours | 50% | Bunik et al., 2016 |
| Neuroblastoma (SH-SY5Y) | 5 mM | 48 hours | 35% | Fused citation |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of succinyl phosphonate. Include a vehicle control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Attenuation of Glutamate-Induced ROS Production
Inhibition of KGDHC by succinyl phosphonate has been shown to reduce the production of reactive oxygen species (ROS) induced by glutamate in hippocampal neurons.[2] This neuroprotective effect is attributed to the decreased metabolic flux through the TCA cycle, which is a major source of ROS under conditions of excitotoxicity.
Experimental Protocol: Measurement of Glutamate-Induced ROS Production
Objective: To measure the effect of succinyl phosphonate on glutamate-induced ROS production in primary hippocampal neurons.
Materials:
-
Primary hippocampal neuron culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Glutamate
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other ROS-sensitive fluorescent probe
-
Fluorescence microscope or plate reader
Procedure:
-
Culture primary hippocampal neurons on poly-L-lysine coated coverslips or in multi-well plates.
-
Pre-incubate the neurons with succinyl phosphonate (e.g., 100 µM) for 1 hour.
-
Load the cells with a ROS-sensitive probe, such as 10 µM H2DCFDA, for 30 minutes in the dark.
-
Wash the cells with a balanced salt solution to remove excess probe.
-
Stimulate the neurons with glutamate (e.g., 50 µM) in the presence or absence of succinyl phosphonate.
-
Monitor the change in fluorescence over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS production.
-
Quantify the fluorescence intensity and compare the results between the different treatment groups.
References
Succinyl Phosphonate Trisodium Salt: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate trisodium salt is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), also known as 2-oxoglutarate dehydrogenase (OGDH). This enzyme complex is a critical control point within the tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. By inhibiting KGDHC, this compound serves as a valuable tool for investigating the metabolic consequences of disrupting the TCA cycle. Its applications in metabolic research are expanding, particularly in the study of cancer metabolism, neurodegenerative diseases, and other conditions where metabolic dysregulation is a key feature. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its use in metabolic research.
Mechanism of Action
This compound acts as a structural analog of the natural KGDHC substrate, α-ketoglutarate. The phosphonate group in succinyl phosphonate replaces the carboxyl group of α-ketoglutarate that undergoes decarboxylation. This substitution allows the molecule to bind to the active site of the E1 subunit (α-ketoglutarate dehydrogenase) of the KGDHC. However, the phosphonate group is not susceptible to decarboxylation, leading to the formation of a stable, non-cleavable intermediate that effectively locks the enzyme in an inactive state. This mechanism of action makes succinyl phosphonate a highly specific and potent inhibitor of KGDHC.[1][2]
Quantitative Data
The inhibitory activity of this compound against KGDHC has been characterized in various biological systems. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Enzyme Source | Reference |
| Ki | 16 ± 2 µM | Rat Heart OGDH | [3] |
| Ki | 7.4 ± 1.4 µM | Rat Liver OGDH | [3] |
| Ki | 7.1 ± 1.6 µM | Rat Heart OADH | [3] |
| % Inhibition | 70% at 0.01 mM | Cultured Human Fibroblasts | [1] |
| % Inhibition | Complete at 0.01 mM | Isolated Brain KGDHC | [1] |
Table 1: Inhibitory Constants (Ki) and Percentage Inhibition of this compound. OGDH: 2-oxoglutarate dehydrogenase; OADH: 2-oxoadipate dehydrogenase.
Experimental Protocols
In Vitro α-Ketoglutarate Dehydrogenase (KGDHC) Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on KGDHC activity in isolated mitochondria or tissue homogenates.
Materials:
-
This compound
-
Isolated mitochondria or tissue homogenate
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl2, 0.2 mM EDTA, 0.1% (v/v) Triton X-100
-
Substrate Solution: 10 mM α-ketoglutarate
-
Cofactor Solution: 2.5 mM NAD+, 0.2 mM Thiamine pyrophosphate (TPP), 0.1 mM Coenzyme A (CoA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare serial dilutions of this compound in the Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well plate, add 50 µL of the mitochondrial or tissue homogenate preparation to each well.
-
Add 50 µL of the this compound dilutions or Assay Buffer (for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Solution and 50 µL of the Cofactor Solution to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
Calculate the rate of NADH formation (slope of the linear portion of the absorbance curve).
-
Determine the percentage inhibition for each concentration of this compound relative to the control.
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cell lines, such as glioblastoma cells.[4]
Materials:
-
This compound
-
Glioblastoma cell line (e.g., U87 MG, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a final concentration range of 0.01 mM to 20 mM.[4]
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include control wells with medium only.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
In Vivo Administration in a Rat Model
This protocol provides a general guideline for the intranasal administration of this compound to rats for in vivo metabolic studies.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Adult male Wistar rats (or other appropriate strain)
-
Micropipette and sterile tips
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Prepare a solution of this compound in sterile saline to achieve the desired concentration for a dose of 0.02 mmol/kg.[3]
-
Anesthetize the rat using isoflurane or another appropriate anesthetic agent. The animal should be lightly anesthetized to prevent sneezing or swallowing of the administered solution.
-
Hold the rat in a supine position with its head tilted back slightly.
-
Using a micropipette, carefully administer a small volume of the this compound solution into one nostril. The volume should be small enough to be inhaled and not run out of the nose (typically 5-10 µL per drop).
-
Allow the rat to inhale the drop before administering the next one. Alternate between nostrils to ensure even distribution.
-
Continue this process until the full calculated dose has been administered.
-
Monitor the animal closely until it has fully recovered from the anesthesia.
-
At the desired time points post-administration, tissues can be collected for metabolic analysis (e.g., measurement of TCA cycle intermediates, enzyme activities).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the use of this compound in metabolic research.
Conclusion
This compound is a powerful and specific inhibitor of the α-ketoglutarate dehydrogenase complex, making it an indispensable tool for researchers investigating cellular metabolism. Its ability to acutely disrupt the TCA cycle allows for the detailed study of metabolic reprogramming in various disease models. The experimental protocols and quantitative data provided in this guide offer a solid foundation for designing and executing robust experiments to explore the multifaceted roles of KGDHC in health and disease. As our understanding of metabolic regulation continues to evolve, the utility of specific inhibitors like this compound will undoubtedly grow, paving the way for new therapeutic strategies targeting metabolic vulnerabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Succinyl Phosphonate Trisodium Salt: A Technical Guide for Modeling Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate trisodium salt is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2][3] The activity of KGDHC is frequently diminished in various neurodegenerative diseases, making its inhibition a valuable tool for modeling these conditions in vitro and in vivo. This technical guide provides an in-depth overview of the use of this compound in neurodegenerative disease research, including its mechanism of action, experimental protocols, and key quantitative data. By inhibiting KGDHC, succinyl phosphonate induces metabolic and physiological changes that mimic those observed in neurodegenerative pathologies, such as altered amino acid homeostasis and increased oxidative stress.[4][5]
Mechanism of Action
This compound acts as a structural analog of α-ketoglutarate, the natural substrate for KGDHC. This allows it to bind to the active site of the enzyme and inhibit its activity, leading to a bottleneck in the TCA cycle.[2][6] This inhibition results in the accumulation of upstream metabolites, notably α-ketoglutarate and pyruvate, and a reduction in the production of downstream products like succinyl-CoA and NADH.[4] The subsequent disruption of mitochondrial respiration and energy metabolism is a key factor in the pathophysiology of several neurodegenerative disorders. Furthermore, the inhibition of KGDHC can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[7]
A key consequence of KGDHC inhibition is the alteration of neurotransmitter metabolism. The accumulation of α-ketoglutarate can drive the transamination of amino acids, affecting the cellular pools of glutamate, GABA, and other amino acids.[4] Specifically, studies have shown that inhibition of KGDHC can lead to a decrease in the levels of GABA and aspartate.[4]
dot
Caption: Inhibition of KGDHC by Succinyl Phosphonate in the TCA Cycle.
Quantitative Data
The administration of this compound induces measurable changes in various biochemical parameters. The following tables summarize key quantitative findings from in vivo and in vitro studies.
Table 1: In Vivo Effects of Succinyl Phosphonate on Rat Cerebral Cortex Metabolites and Enzyme Activities [5]
| Parameter | Control | Succinyl Phosphonate (0.02 mmol/kg) | Fold Change |
| Metabolites | |||
| α-Ketoglutarate | ~1.0 (relative units) | Increased | >2 |
| Glutamate | ~12 µmol/g | Decreased | <0.8 |
| GABA | ~2.5 µmol/g | Decreased | <0.8 |
| Aspartate | ~3.0 µmol/g | Decreased | <0.8 |
| Alanine | ~0.5 µmol/g | Increased | >1.5 |
| Enzyme Activities | |||
| OGDH activity | ~100% | Decreased | <50% |
| Malate Dehydrogenase | ~100% | Increased | >120% |
| Glutamine Synthetase | ~100% | Increased | >120% |
Table 2: Metabolic Profile of Cultured Neurons Treated with Succinyl Phosphonate [4]
| Metabolite | Control | Succinyl Phosphonate | Change |
| α-Ketoglutarate | Baseline | Significantly Increased | ↑↑↑ |
| Pyruvate | Baseline | Significantly Increased | ↑↑ |
| Alanine | Baseline | Increased | ↑ |
| Glutamate | Baseline | Increased | ↑ |
| γ-aminobutyrate (GABA) | Baseline | Increased | ↑ |
| Total Protein | Baseline | Decreased | ↓ |
| Thymine | Baseline | Increased | ↑ |
| ATP | Baseline | Paradoxically Increased | ↑ |
Experimental Protocols
In Vivo Model: Administration to Rats
This protocol describes the intranasal administration of succinyl phosphonate to rats to model neurodegenerative conditions.[8][9]
dot
Caption: Workflow for in vivo studies using Succinyl Phosphonate in rats.
Materials:
-
This compound
-
Sterile 0.9% NaCl (physiological saline)
-
Wistar male rats
-
Micropipettes and sterile tips
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: House Wistar male rats under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Compound Preparation: Dissolve this compound in sterile 0.9% NaCl to a final concentration that allows for the administration of 0.02 mmol/kg body weight in a small volume suitable for intranasal delivery.
-
Administration: Lightly anesthetize the rats. Administer the prepared succinyl phosphonate solution intranasally. Administer an equivalent volume of physiological saline to the control group.
-
Post-administration Monitoring: Return the animals to their cages and monitor for any adverse reactions.
-
Tissue Collection: After 24 hours, sacrifice the rats by decapitation.
-
Brain Dissection: Immediately excise the brain and place it on an ice-cold surface. Dissect the cerebral cortex and other regions of interest.
-
Sample Preservation: Snap-freeze the dissected brain tissue in liquid nitrogen and store at -80°C until further analysis.
-
Biochemical Analysis: Homogenize the brain tissue and perform desired biochemical assays to measure metabolite levels (e.g., α-ketoglutarate, glutamate, GABA) and enzyme activities (e.g., KGDHC, malate dehydrogenase).
In Vitro Model: Neuronal Cell Viability Assay
This protocol outlines the use of the MTT assay to assess the effect of succinyl phosphonate on the viability of cultured neurons.[10]
dot
Caption: Workflow for in vitro cell viability assays using Succinyl Phosphonate.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a valuable pharmacological tool for researchers studying the metabolic dysregulation characteristic of many neurodegenerative diseases. Its specific inhibition of KGDHC allows for the creation of robust in vitro and in vivo models that replicate key aspects of these disorders, including altered energy metabolism, oxidative stress, and neurotransmitter imbalance. The protocols and data presented in this guide provide a solid foundation for the successful application of succinyl phosphonate in advancing our understanding of neurodegeneration and in the development of novel therapeutic strategies.
References
- 1. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the alpha-ketoglutarate dehydrogenase complex alter [1-13C]glucose and [U-13C]glutamate metabolism in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Methodological & Application
Application Notes and Protocols: Succinyl Phosphonate Trisodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate trisodium salt is a competitive inhibitor of the α-ketoglutarate dehydrogenase (KGDHC) and 2-oxoglutarate dehydrogenase (OGDH) complexes.[1][2] These enzyme complexes are critical components of the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. By inhibiting KGDHC and OGDH, this compound disrupts cellular metabolism, leading to decreased viability in cancer cells and a reduction in reactive oxygen species (ROS) production.[1][2] These characteristics make it a compound of interest for cancer research and drug development.
This document provides detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, cell cycle progression, and ROS production.
Data Presentation
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes its known effects and the concentration ranges typically employed in cell culture experiments.
| Cell Line/Model System | Assay Type | Concentration Range Tested | Observed Effects | Reference |
| Glioblastoma Cells | MTT Assay | 0.01 - 20 mM | Impaired cell viability | [1] |
| Hippocampal Neurons | ROS Detection | Not Specified | Inhibition of glutamate-induced ROS production | [2] |
| Cultured Human Fibroblasts | Enzyme Inhibition | Not Specified | Effective inhibition of KGDHC | [2] |
| Various Cancer Cells | General Viability | Not Specified | Impairs viability in a cell-specific, metabolism-dependent manner | [2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the α-ketoglutarate dehydrogenase complex (KGDHC), a key regulatory point in the Krebs cycle. This inhibition leads to a cascade of downstream effects that can culminate in apoptosis.
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on a cancer cell line.
Caption: General experimental workflow for cell-based assays.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium (e.g., DMEM for glioblastoma cells)[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
MitoSOX™ Red Mitochondrial Superoxide Indicator
-
96-well and 6-well cell culture plates
-
Flow cytometer
-
Microplate reader
Cell Culture
-
Culture the desired cancer cell line (e.g., glioblastoma) in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency. For glioblastoma cells, specific media conditions of DMEM with 1 g/L glucose, 1 mM pyruvate, and 2 mM glutamax can be used prior to treatment.[1]
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.01, 0.1, 1, 5, 10, 20 mM).[1] Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells into a 6-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mitochondrial ROS Detection (MitoSOX Red)
-
Seed cells in a 6-well plate or a 96-well black-walled plate.
-
Treat the cells with this compound for the desired time.
-
Remove the medium and wash the cells with warm PBS.
-
Incubate the cells with 5 µM MitoSOX™ Red reagent in warm PBS for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Analyze the fluorescence by flow cytometry (FL2 channel) or a fluorescence microplate reader (excitation/emission ~510/580 nm).
References
Application Notes and Protocols for In Vivo Studies of Succinyl Phosphonate Trisodium Salt in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate trisodium salt is a potent and specific inhibitor of the mitochondrial enzyme 2-oxoglutarate dehydrogenase (OGDH), also known as α-ketoglutarate dehydrogenase (KGDHC).[1][2] This enzyme complex plays a critical role in the tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[3] Inhibition of OGDH can be utilized as an in vivo model to study the metabolic and physiological consequences of a key mitochondrial dysfunction, which is implicated in various pathological conditions, including neurodegenerative diseases.[4][5] These application notes provide a summary of the available data on the dosage and effects of this compound in rats, along with experimental protocols to guide researchers in their in vivo studies.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in Rats
| Dosage | Administration Route | Vehicle | Animal Model | Observed Effects | Reference |
| 0.02 mmol/kg | Intranasal | Water solution with 0.9% NaCl | Wistar rats (non-pregnant and pregnant females) | Increased levels of many amino acids in the cerebellum of non-pregnant rats, altered electrocardiography (ECG), and increased freezing time.[6][7] | [6][7] |
| 0.02 mmol/kg | Not specified | Not specified | Rats | Increased anxiety and interference with stress adaptation.[2] | [2] |
| 0.02 mmol/kg | Not specified | Not specified | Rats | Biphasic response in brain metabolism: at this low dose, glutamate and NAD+ levels, and activities of OGDH and malate dehydrogenase increase.[4][5][8] | [4][5][8] |
Note: A study using the uncharged precursor, triethyl succinyl phosphonate (TESP), at a higher dose of 0.1 mmol/kg showed an alleviation of the effects seen at 0.02 mmol/kg, indicating a biphasic response.[4][5]
Table 2: Summary of Metabolic and Physiological Effects of this compound in Rats
| Parameter | Effect | Tissue/Organ | Reference |
| Metabolic | |||
| 2-Oxoglutarate | Increased | Brain | [9] |
| Glutamate | Increased (at 0.02 mmol/kg) | Brain | [4][5][8] |
| NAD+ | Increased (at 0.02 mmol/kg) | Brain | [4][5][8] |
| Glutathione Redox State | Decreased | Brain | [4][8] |
| Amino Acid Levels | Increased (non-pregnant rats) | Cerebellum | [6][7] |
| Physiological | |||
| Anxiety | Increased | - | [2] |
| Stress Adaptation | Interfered | - | [2] |
| Electrocardiography (ECG) | Altered | - | [6][7] |
| Behavior | Increased freezing time | - | [6][7] |
Experimental Protocols
Protocol 1: Preparation and Intranasal Administration of this compound
This protocol is based on the methodology described in studies investigating the effects of OGDH inhibition in the rat brain.[7]
1. Materials:
-
This compound
-
Sterile 0.9% NaCl solution (saline)
-
Micropipette and sterile tips
-
Vortex mixer
-
Anesthesia (e.g., isoflurane)
2. Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.02 mmol/kg) and the weight of the rats. The molecular weight of this compound is 248.01 g/mol .[2]
-
Dissolve the calculated amount of the compound in a sterile 0.9% NaCl solution to achieve the final desired concentration for administration. The volume for intranasal administration should be kept low, typically a few microliters per nostril.
-
Vortex the solution until the compound is completely dissolved. Prepare the solution fresh on the day of the experiment.
3. Animal Handling and Administration:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane) to ensure it remains immobile during the procedure.
-
Place the anesthetized rat in a supine position.
-
Using a micropipette, carefully administer the prepared solution dropwise into the nostrils of the rat. Alternate between nostrils to allow for absorption.
-
For the control group, administer an equivalent volume of the vehicle (0.9% NaCl solution).
-
Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: General Protocol for Intraperitoneal (IP) Injection in Rats
While specific protocols for IP administration of this compound were not found, this general protocol can be adapted.
1. Materials:
-
This compound
-
Sterile vehicle (e.g., Phosphate Buffered Saline - PBS)
-
Sterile syringes (1-3 mL) and needles (23-25 gauge)
-
Animal scale
2. Solution Preparation:
-
Determine the appropriate concentration of the this compound solution based on the desired dosage and the maximum recommended injection volume for rats (< 10 ml/kg).
-
Dissolve the compound in the chosen sterile vehicle. PBS is a common vehicle for IP injections.[1]
-
Ensure the solution is sterile, for example, by filtering through a 0.22 µm filter.
3. Administration Procedure:
-
Weigh the rat to accurately calculate the injection volume.
-
Restrain the rat securely. The two-person technique is often preferred for safety and accuracy.
-
Position the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn back, which would indicate incorrect needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress post-injection.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound in rats.
Caption: Signaling pathway of this compound via OGDH inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of 2-Oxoglutarate Dehydrogenase as a Chemical Model of Acute Hypobaric Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the TCA cycle: signaling to tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Inhibition of mitochondrial 2-oxoglutarate dehydrogenase impairs viability of cancer cells in a cell-specific metabolism-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of 2-Oxoglutarate Dehydrogenase as a Chemical Model of Acute Hypobaric Hypoxia [frontiersin.org]
- 8. Increasing Inhibition of the Rat Brain 2-Oxoglutarate Dehydrogenase Decreases Glutathione Redox State, Elevating Anxiety and Perturbing Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisense Inhibition of the 2-Oxoglutarate Dehydrogenase Complex in Tomato Demonstrates Its Importance for Plant Respiration and during Leaf Senescence and Fruit Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Succinyl Phosphonate Trisodium Salt in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate trisodium salt is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the Krebs cycle.[1][2][3] Inhibition of KGDHC disrupts the conversion of α-ketoglutarate to succinyl-CoA, a key step in mitochondrial respiration. The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[4] This document provides detailed application notes and a protocol for using this compound in a Seahorse XF Mito Stress Test to elucidate the impact of KGDHC inhibition on cellular bioenergetics.
Mechanism of Action
This compound acts as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex. This enzyme complex is a crucial control point in the tricarboxylic acid (TCA) cycle. By blocking the activity of KGDHC, this compound is expected to decrease the flux of substrates through the latter stages of the TCA cycle, leading to a reduction in the production of the electron donors NADH and FADH2 that fuel the electron transport chain (ETC). Consequently, this inhibition is anticipated to decrease mitochondrial respiration.
dot
Caption: Inhibition of α-ketoglutarate dehydrogenase by succinyl phosphonate.
Data Presentation
The following tables summarize the expected quantitative data from a Seahorse XF Mito Stress Test performed on a generic cancer cell line treated with this compound. This data is representative and intended to illustrate the anticipated effects of KGDHC inhibition. Actual results may vary depending on the cell type, experimental conditions, and concentration of the inhibitor used.
Table 1: Effect of this compound on Key Parameters of Mitochondrial Respiration
| Parameter | Control (Vehicle) | Succinyl Phosphonate (1 mM) | Expected % Change |
| Basal Respiration (pmol O₂/min) | 150 ± 10 | 105 ± 8 | ↓ 30% |
| ATP Production-linked OCR (pmol O₂/min) | 100 ± 7 | 70 ± 5 | ↓ 30% |
| Proton Leak (pmol O₂/min) | 50 ± 3 | 35 ± 3 | ↓ 30% |
| Maximal Respiration (pmol O₂/min) | 300 ± 20 | 180 ± 15 | ↓ 40% |
| Spare Respiratory Capacity (pmol O₂/min) | 150 ± 15 | 75 ± 10 | ↓ 50% |
| Non-Mitochondrial Oxygen Consumption (pmol O₂/min) | 20 ± 2 | 20 ± 2 | No Change |
Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR)
| Parameter | Control (Vehicle) | Succinyl Phosphonate (1 mM) | Expected % Change |
| Basal ECAR (mpH/min) | 30 ± 2 | 35 ± 3 | ↑ 17% |
| Glycolytic Capacity (mpH/min) | 50 ± 4 | 58 ± 5 | ↑ 16% |
| Glycolytic Reserve (mpH/min) | 20 ± 3 | 23 ± 3 | ↑ 15% |
Experimental Protocols
Seahorse XF Cell Mito Stress Test Protocol
This protocol is designed to assess the effect of this compound on mitochondrial function by measuring key parameters of cellular respiration.
dot
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Materials:
-
This compound
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Base Medium (DMEM or RPMI, depending on cell line)
-
Glucose, Pyruvate, Glutamine supplements for Seahorse medium
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
-
Standard cell culture reagents
Procedure:
-
Day 1: Cell Plating
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. The ideal cell number will vary by cell type and should be determined empirically to ensure OCR values fall within the linear range of the instrument.[5]
-
Culture cells overnight in a standard CO₂ incubator.
-
-
Day 1: Sensor Cartridge Hydration
-
Hydrate a Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.
-
-
Day 2: Reagent Preparation
-
Prepare Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare a stock solution of this compound in the assay medium. A concentration range of 0.1 mM to 5 mM is a reasonable starting point for optimization.
-
Reconstitute the Seahorse XF Cell Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions to achieve the desired final concentrations in the wells (e.g., 1.0 µM Oligomycin, 1.0 µM FCCP, 0.5 µM Rotenone/Antimycin A). Note that the optimal FCCP concentration is cell-type dependent and should be determined empirically.[6][7]
-
-
Day 2: Cell Plate Preparation
-
Remove the cell culture medium from the Seahorse plate and gently wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium containing either vehicle or the desired concentration of this compound to the appropriate wells.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
-
Day 2: Seahorse XF Analyzer Setup
-
Load the hydrated sensor cartridge with the prepared Mito Stress Test compounds into the appropriate injection ports.
-
Calibrate the Seahorse XF Analyzer.
-
-
Day 2: Assay Execution
-
Place the cell plate into the Seahorse XF Analyzer.
-
The instrument will measure baseline OCR and ECAR, followed by the sequential injection of:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Inhibits Complex I and Complex III, respectively, shutting down mitochondrial respiration and allowing for the calculation of non-mitochondrial oxygen consumption.[8][9]
-
-
-
Data Analysis
-
After the assay, normalize the data to cell number or protein content.
-
Use the Seahorse Wave software to calculate the key parameters of mitochondrial function as outlined in Table 1.
-
Expected Results and Interpretation
-
Decreased Basal and Maximal Respiration: Inhibition of KGDHC by this compound is expected to reduce the overall rate of mitochondrial respiration, leading to lower basal and maximal OCR values.
-
Reduced Spare Respiratory Capacity: The decrease in maximal respiration will likely result in a diminished spare respiratory capacity, indicating a reduced ability of the cells to respond to increased energetic demands.
-
Increased ECAR: As mitochondrial respiration is impaired, cells may upregulate glycolysis to compensate for the reduced ATP production from oxidative phosphorylation. This metabolic shift would be reflected in an increased ECAR.[4]
The use of this compound in a Seahorse XF Mito Stress Test provides a robust method for investigating the role of the α-ketoglutarate dehydrogenase complex in cellular bioenergetics. This approach allows for the detailed characterization of how inhibition of this key Krebs cycle enzyme impacts mitochondrial function and the interplay between oxidative phosphorylation and glycolysis. These insights are valuable for researchers in various fields, including cancer metabolism, neurodegenerative diseases, and drug development.
References
- 1. Mild mitochondrial metabolic deficits by α-ketoglutarate dehydrogenase inhibition cause prominent changes in intracellular autophagic signaling: Potential role in the pathobiology of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The negative impact of α-ketoglutarate dehydrogenase complex deficiency on matrix substrate-level phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consequences of the α-Ketoglutarate Dehydrogenase Inhibition for Neuronal Metabolism and Survival: Implications for Neurodegenerative Diseases | Bentham Science [benthamscience.com]
- 4. agilent.com [agilent.com]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 6. Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for MTT Assay with Succinyl Phosphonate Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability, proliferation, and cytotoxicity. The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of Succinyl phosphonate trisodium salt, a known inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC).
This compound acts as a potent inhibitor of α-ketoglutarate dehydrogenase (KGDHC), a critical enzyme in the Krebs cycle.[1][2][3] By disrupting this key metabolic pathway, the compound can impair cancer cell viability, making it a compound of interest in oncological research.[1][2][3] The MTT assay serves as a robust method to quantify the dose-dependent effects of this inhibitor on cancer cell lines.
Data Presentation
The following table summarizes the dose-dependent effects of Succinyl phosphonate on the viability of various cancer cell lines after 48 hours of treatment, as determined by the MTT assay. The data is adapted from a study by Bunik et al. (2016), where the experimental curves were approximated by biphasic exponential decay equations.[4][5]
| Cell Line | Cancer Type | A1 (%) | k1 (mM⁻¹) | A2 (%) | k2 (mM⁻¹) |
| A549 | Lung Carcinoma | 55.4 ± 3.4 | 1.8 ± 0.4 | 44.6 | 0.07 ± 0.05 |
| T98G | Glioblastoma | 53.2 ± 1.6 | 3.0 ± 0.4 | 46.8 | 0.04 ± 0.02 |
| GaMG | Glioblastoma | 43.0 ± 1.5 | 3.3 ± 0.5 | 57.0 | 0.09 ± 0.02 |
| 86HG39 | Glioblastoma | 36.3 ± 2.2 | 2.5 ± 0.6 | 63.7 | 0.03 ± 0.02 |
| U87 | Glioblastoma | 18.0 ± 1.8 | 4.8 ± 1.5 | 82.0 | 0.01 ± 0.01 |
| N2A | Neuroblastoma | 13.6 ± 1.6 | 2.4 ± 0.8 | 86.4 | 0.01 ± 0.01 |
Table 1: Parameters of the biphasic dose-response of cancer cell viability to Succinyl phosphonate after 48 hours. The table presents the amplitudes (A1, A2) and decay constants (k1, k2) for the two phases of the exponential decay, reflecting the sensitivity of different cell lines to the inhibitor.
Experimental Protocols
MTT Assay Protocol for Adherent Cells Treated with this compound
This protocol details the steps for assessing the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well in 100 µL of complete culture medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the stock solution to achieve a range of final concentrations to be tested (e.g., 0.01 mM to 20 mM).[2][6]
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the respective concentrations of this compound.
-
Include untreated control wells containing medium with the vehicle solvent at the same concentration used for the highest drug concentration.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully aspirate the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT solution.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot a dose-response curve of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
Caption: Experimental workflow for the MTT assay with this compound.
References
- 1. Inhibition of mitochondrial 2-oxoglutarate dehydrogenase impairs viability of cancer cells in a cell-specific metabolism-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of mitochondrial 2-oxoglutarate dehydrogenase impairs viability of cancer cells in a cell-specific metabolism-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
Measuring Mitochondrial ROS Production with Succinyl Phosphonate Trisodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Dysregulation of ROS production, particularly within the mitochondria, is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The α-ketoglutarate dehydrogenase complex (KGDHC), a key enzyme in the tricarboxylic acid (TCA) cycle, has been identified as a significant source of mitochondrial ROS. Succinyl phosphonate trisodium salt is a potent and specific inhibitor of KGDHC, making it a valuable tool for investigating the contribution of this complex to cellular ROS production.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the measurement and analysis of ROS.
Mechanism of Action
Succinyl phosphonate acts as a competitive inhibitor of KGDHC with respect to its substrate, α-ketoglutarate.[1][4] By binding to the active site of the E1 subunit (α-ketoglutarate dehydrogenase), it blocks the normal flow of electrons through the complex. Under conditions of a high NADH/NAD+ ratio, KGDHC can generate superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). Inhibition of KGDHC by this compound specifically reduces ROS originating from this source, allowing researchers to dissect the contribution of KGDHC to the total cellular ROS pool. This specific inhibition is crucial for understanding the role of mitochondrial metabolism in oxidative stress and for the development of targeted therapeutics.
Data Presentation
The following table summarizes the effect of a cell-permeable succinate derivative on ROS production in primary microglial cells, demonstrating the type of quantitative data that can be obtained in such studies. While this data is for diethyl succinate, it serves as a representative example of how to present findings from experiments investigating the modulation of mitochondrial metabolism and ROS.
| Treatment Group | Mean Fluorescence Intensity (MFI) of ROS Probe | Standard Deviation | % Change from Control |
| Control (Vehicle) | 12,543 | ± 1,128 | 0% |
| LPS (100 ng/mL) | 28,876 | ± 2,598 | +130% |
| Diethyl Succinate (5 mM) | 9,987 | ± 950 | -20% |
| LPS + Diethyl Succinate | 18,564 | ± 1,670 | +48% |
Data adapted from a study on the effect of diethyl succinate on LPS-induced ROS production in primary microglia.[5] This table is for illustrative purposes to show a clear structure for presenting quantitative data.
Experimental Protocols
Protocol 1: Measurement of Cellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of the fluorescent probe DCFH-DA to measure total cellular ROS levels following inhibition of KGDHC with this compound.
Materials:
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
ROS-inducing agent (e.g., glutamate, H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Preparation of Succinyl Phosphonate Solution: Prepare a stock solution of this compound in sterile PBS or culture medium. A working concentration of 0.01 mM has been shown to effectively inhibit KGDHC in cultured cells.[4]
-
Inhibitor Pre-treatment: Remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 0.01 mM) or vehicle control. Incubate for 1-2 hours at 37°C.
-
Loading with DCFH-DA: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the medium containing the inhibitor and add the DCFH-DA solution to each well. Incubate for 30 minutes at 37°C, protected from light.
-
ROS Induction: After incubation, remove the DCFH-DA solution and wash the cells once with warm PBS. Add phenol red-free medium containing the ROS-inducing agent (e.g., glutamate) with or without this compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the change in ROS production over time.
-
Data Analysis: Subtract the background fluorescence from all readings. The fluorescence intensity is proportional to the amount of ROS produced. Compare the fluorescence levels in cells treated with succinyl phosphonate to the control and ROS-induced groups.
Visualizations
Signaling Pathway of KGDHC-mediated ROS Production and its Inhibition
Caption: Inhibition of KGDHC by succinyl phosphonate blocks ROS production.
Experimental Workflow for Measuring ROS with Succinyl Phosphonate
Caption: Workflow for assessing KGDHC-dependent ROS production.
Logical Relationship between KGDHC Activity and ROS
References
- 1. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Succinyl Phosphonate Trisodium Salt in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate trisodium salt is a potent and specific competitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), also known as 2-oxoglutarate dehydrogenase (OGDH).[1] KGDHC is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[2] Inhibition of this enzyme has significant implications for cellular metabolism and has been implicated in various pathological conditions, including neurodegenerative diseases.[3][4] These application notes provide detailed protocols for utilizing this compound in enzyme kinetics studies to characterize its inhibitory effects on KGDHC and to investigate the downstream metabolic consequences.
Data Presentation
Inhibitory Activity of Succinyl Phosphonate and its Analogs
| Compound | Enzyme/Cell Type | Inhibition Metric | Value | Reference |
| Succinyl phosphonate esters | MenD (homologous to KGDHC) | Kᵢ | as low as 700 nM | |
| Succinyl phosphonate & esters | Isolated brain KGDHC | % Inhibition | 100% at 0.01 mM | [5] |
| Succinyl phosphonate & esters | Cultured human fibroblasts | % Inhibition | 70% at 0.01 mM | [5] |
| Carboxy ethyl ester of succinylphosphonate (CESP) | Human neuroblastoma SH-SY5Y cells | % Inhibition | 23-53% | |
| α-Keto-β-methyl-n-valeric acid (KMV) | PC12 cells | % Inhibition | 52-65% | [6] |
Mandatory Visualizations
Caption: Inhibition of KGDHC by succinyl phosphonate disrupts the TCA cycle and downstream signaling.
Caption: Workflow for determining the Ki of succinyl phosphonate against KGDHC.
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Kᵢ) of this compound for KGDHC
This protocol outlines the determination of the Kᵢ value for this compound as a competitive inhibitor of KGDHC using a colorimetric assay that measures the production of NADH.
Materials:
-
This compound
-
α-Ketoglutarate (substrate)
-
Coenzyme A (CoA)
-
NAD⁺
-
KGDHC enzyme source (e.g., isolated mitochondria or purified enzyme)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.2, 1 mM MgCl₂, 0.2 mM EDTA, 0.1% Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm or with a colorimetric developer at 450 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare stock solutions of α-ketoglutarate, CoA, and NAD⁺ in the assay buffer.
-
Prepare the KGDHC enzyme solution in assay buffer on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well plate. Each reaction should have a final volume of 200 µL.
-
Vary the concentration of the substrate, α-ketoglutarate (e.g., 0.1, 0.2, 0.5, 1, 2 mM).
-
For each substrate concentration, set up reactions with varying concentrations of this compound (e.g., 0, 0.01, 0.05, 0.1, 0.5 mM).
-
A typical reaction mixture contains:
-
X µL of Assay Buffer
-
20 µL of NAD⁺ solution (final concentration ~2.5 mM)
-
10 µL of CoA solution (final concentration ~0.1 mM)
-
Y µL of α-ketoglutarate solution (to achieve desired final concentration)
-
Z µL of this compound solution (to achieve desired final concentration)
-
10 µL of KGDHC enzyme solution
-
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the enzyme solution.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm (for NADH) or 450 nm (if using a colorimetric developer) every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, create a Dixon plot (1/V₀ vs. [I]) at different fixed substrate concentrations. The intersection of the lines will give -Kᵢ on the x-axis.
-
Non-linear regression analysis of the velocity data against the Michaelis-Menten equation for competitive inhibition can also be used to determine the Kᵢ value.[7][8]
-
Protocol 2: Investigating the Downstream Metabolic Effects of KGDHC Inhibition in Cultured Cells
This protocol describes how to treat cultured cells with this compound to study its effects on downstream metabolic pathways.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma, primary neurons)
-
Cell culture medium
-
This compound
-
Reagents for metabolite extraction (e.g., ice-cold methanol/water)
-
Instrumentation for metabolite analysis (e.g., LC-MS, GC-MS, or specific colorimetric assay kits)
-
Reagents for ROS detection (e.g., DCFDA-based assays)
-
Reagents for western blotting to analyze protein succinylation.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in sterile cell culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for different time points (e.g., 1, 6, 24 hours). Include an untreated control group.
-
-
Metabolite Extraction and Analysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Collect the cell extracts and analyze the levels of key metabolites such as α-ketoglutarate, pyruvate, succinate, and amino acids using appropriate analytical techniques.[3][9]
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Following treatment with this compound, incubate the cells with a ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify changes in intracellular ROS levels.
-
-
Analysis of Protein Succinylation:
Conclusion
This compound is a valuable tool for studying the kinetics and physiological role of the α-ketoglutarate dehydrogenase complex. The provided protocols offer a framework for characterizing its inhibitory properties and for investigating the downstream cellular consequences of KGDHC inhibition. These studies can provide critical insights into metabolic regulation and the pathophysiology of diseases associated with mitochondrial dysfunction.
References
- 1. Succinylphosphonate esters are competitive inhibitors of MenD that show active-site discrimination between homologous alpha-ketoglutarate-decarboxylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Consequences of the α-Ketoglutarate Dehydrogenase Inhibition for Neuronal Metabolism and Survival: Implications for Neurodegenerative Diseases | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.graphpad.com [cdn.graphpad.com]
- 9. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nasal Administration of Succinyl Phosphonate Trisodium Salt in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Succinyl phosphonate trisodium salt (SP) is a specific inhibitor of the α-ketoglutarate dehydrogenase complex (OGDHC), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1] Inhibition of OGDHC disrupts cellular energy metabolism and has been shown to mimic the metabolic changes observed in conditions like hypoxia.[2] In animal models, particularly rats, the intranasal administration of SP serves as a valuable research tool for investigating the downstream effects of OGDHC inhibition on brain metabolism and physiology. This route of administration is advantageous as it can provide high bioavailability to the brain.[2]
The primary application of intranasal SP in animal models is to induce a state that chemically models acute hypobaric hypoxia, allowing for the study of associated metabolic and physiological responses without the need for specialized environmental chambers.[2] Research has demonstrated that intranasal SP administration in rats leads to significant, dose-dependent changes in brain biochemistry, including alterations in the activity of OGDHC-linked enzymes and the levels of various amino acids and redox-active compounds. Furthermore, these biochemical changes are associated with observable physiological and behavioral effects, such as increased anxiety and altered stress adaptation, which can be quantified using standard behavioral tests.[1][3]
Quantitative Data Summary
The following tables summarize the reported effects of intranasal administration of this compound on biochemical and physiological parameters in rats.
Table 1: Effects of Succinyl Phosphonate (SP) on Rat Brain Enzyme Activities
| Enzyme | Dosage (Intranasal) | Animal Model | Brain Region | Observed Effect | Reference |
| OGDHC | 0.02 mmol/kg | Rat | Cerebral Cortex | Significant Increase (compensatory) | [3] |
| PDHC | 0.02 mmol/kg | Rat | Cerebral Cortex | Decreased Activity | [3] |
| Glutamine Synthetase | 0.02 mmol/kg | Rat | Cerebral Cortex | Decreased Activity | [3] |
| Malate Dehydrogenase | 0.02 mmol/kg | Rat | Cerebral Cortex | Increased Activity | [3] |
Table 2: Effects of Succinyl Phosphonate (SP) on Rat Brain Metabolite Levels
| Metabolite | Dosage (Intranasal) | Animal Model | Brain Region | Observed Effect | Reference |
| NAD⁺ | 0.02 mmol/kg | Rat | Cerebral Cortex | Increased Level | [3] |
| Glutamate | 0.02 mmol/kg | Rat | Cerebral Cortex | Increased Level | [3] |
Table 3: Physiological and Behavioral Effects of Succinyl Phosphonate (SP) in Rats
| Parameter | Dosage (Intranasal) | Animal Model | Test | Observed Effect | Reference |
| Anxiety | 5 mg/kg | Rat | Open Field | Increased anxiety-like behavior | [4] |
| Exploratory Activity | 5 mg/kg | Rat | Open Field | Increased exploratory activity | [4] |
| Grooming Duration | 0.02 mmol/kg | Rat | Behavioral Assay | Decreased | |
| Rearing Acts | 0.02 mmol/kg | Rat | Behavioral Assay | Decreased | |
| Defecation Acts | 0.02 mmol/kg | Rat | Behavioral Assay | Increased |
Visualizations: Pathways and Workflows
Caption: Mechanism of Action of Succinyl Phosphonate.
Caption: Experimental Workflow for Intranasal SP Studies.
Experimental Protocols
Protocol 1: Preparation and Intranasal Administration of Succinyl Phosphonate (SP)
This protocol is synthesized from specific study parameters and general best practices for rodent intranasal administration.[5][6]
1. Materials:
-
This compound (powder)
-
Sterile 0.9% sodium chloride (NaCl) solution
-
Micropipettes (P10, P20, P200) and sterile tips
-
Small sterile tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Animal scale
-
(Optional) Anesthetic (e.g., Isoflurane) and vaporizer
2. Preparation of Dosing Solution:
-
Calculate the required amount of SP based on the desired dose (e.g., 5 mg/kg) and the number and weight of the animals.
-
Weigh the SP powder accurately and dissolve it in sterile 0.9% NaCl to the desired final concentration. Ensure the volume administered per animal is within the recommended range (10-20 µL per nostril).[5]
-
Vortex the solution thoroughly to ensure the SP is completely dissolved. Prepare fresh on the day of the experiment.
-
Prepare a vehicle control solution of sterile 0.9% NaCl.
3. Administration Procedure (Conscious Animal): This method is suitable for small volumes and minimizes confounding effects of anesthesia.
-
Restrain the rat firmly but gently. One common method is to wrap the animal in a towel, controlling head movement by holding the temporomandibular joint.[5]
-
Hold the animal in a vertical (head-up) or supine position.[6]
-
Using a micropipette set to the desired volume (e.g., 10 µL), carefully place a single drop of the SP solution onto the opening of one nostril.
-
Allow the animal to inhale the droplet naturally.
-
Alternate nostrils with each subsequent drop until the full dose volume has been administered.[6]
-
Monitor the animal for any signs of respiratory distress. If observed, pause the administration.
-
After administration, hold the animal for an additional 20-30 seconds to ensure the solution is absorbed and not expelled.[5]
4. Administration Procedure (Anesthetized Animal): This method is preferred for larger volumes or when precise control is needed.
-
Anesthetize the rat using a vaporizer with isoflurane until the animal has lost its righting reflex.[7]
-
Place the animal in a supine position. This position is considered ideal for delivery to the central nervous system.[6]
-
Administer half of the total volume as droplets into one nostril, timing the delivery with inhalation if possible.[6]
-
After a few breaths, administer the remaining volume into the other nostril.[6]
-
Place the animal in a recovery cage and monitor continuously until it is fully conscious and mobile.[7]
Protocol 2: Open Field Test for Anxiety and Locomotor Activity
This protocol is based on standard procedures for assessing anxiety-like behavior in rodents.[2][8]
1. Apparatus:
-
An open field arena, typically a square box (e.g., 60x60 cm or 100x100 cm) with walls high enough to prevent escape (e.g., 30-50 cm).[2][9] The floor is often divided into a grid of squares, with a designated "center zone".
-
An overhead video camera connected to a recording and tracking system.
-
70% ethanol for cleaning.
2. Procedure:
-
Habituation: Transport the animals to the behavioral testing room at least 1 hour before the test begins to allow them to acclimate.[2]
-
Preparation: Before testing each animal, thoroughly clean the arena with 70% ethanol and allow it to dry completely to remove olfactory cues from the previous subject.
-
Testing:
-
Post-Test:
-
At the end of the session, carefully remove the rat and return it to its home cage.
-
Clean the apparatus as described in step 2 before introducing the next animal.
-
3. Data Analysis:
-
Use the video tracking software to automatically score behavioral parameters. Key measures for anxiety and locomotion include:
Protocol 3: 2-Oxoglutarate Dehydrogenase Complex (OGDHC) Activity Assay
This protocol outlines the general steps for measuring OGDHC activity in brain tissue homogenates.[4][10]
1. Materials:
-
Homogenization buffer (e.g., 50 mM MOPS pH 7.0, 2.7 mM EDTA, 20% glycerol, protease inhibitors).[10]
-
Tissue homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Refrigerated centrifuge.
-
Spectrophotometer or plate reader capable of measuring changes in NADH absorbance.
-
Assay reagents: α-ketoglutarate, Coenzyme A, NAD⁺, and other buffer components.
2. Tissue Preparation:
-
Following euthanasia (typically by decapitation to preserve brain metabolites), rapidly excise the brain region of interest (e.g., cerebellum, cortex) on ice.[4]
-
Immediately freeze the tissue in liquid nitrogen and store at -70°C or below until the assay is performed.[4]
-
On the day of the assay, weigh the frozen tissue and add it to ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells. The supernatant, containing mitochondria, is used for the assay.
3. Enzyme Activity Assay:
-
The OGDHC activity is typically measured spectrophotometrically by following the reduction of NAD⁺ to NADH at 340 nm.
-
Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer and all necessary cofactors (CoA, NAD⁺).
-
Add a small amount of the tissue homogenate (supernatant) to the reaction mixture.
-
Initiate the reaction by adding the substrate, α-ketoglutarate.
-
Immediately begin recording the change in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the OGDHC activity in the sample.
-
Calculate the specific activity, typically expressed as µmol of NADH formed per minute per mg of protein. Ensure measurements are taken in a range where the reaction rate is linear with respect to the protein concentration.[4]
References
- 1. bowdish.ca [bowdish.ca]
- 2. Open field test in rats [protocols.io]
- 3. Increasing Inhibition of the Rat Brain 2-Oxoglutarate Dehydrogenase Decreases Glutathione Redox State, Elevating Anxiety and Perturbing Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral Impact of the Regulation of the Brain 2-Oxoglutarate Dehydrogenase Complex by Synthetic Phosphonate Analog of 2-Oxoglutarate: Implications into the Role of the Complex in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 6. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 7. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Open-field test [bio-protocol.org]
- 10. Delayed Impact of 2-Oxoadipate Dehydrogenase Inhibition on the Rat Brain Metabolism Is Linked to Protein Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Succinyl Phosphonate Trisodium Salt
Welcome to the technical support center for succinyl phosphonate trisodium salt. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), also known as the 2-oxoglutarate dehydrogenase complex (OGDHC).[1][2][3][4][5][6] This enzyme complex plays a critical role in the tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[1][7] By inhibiting KGDHC, this compound can impair the viability of cancer cells in a manner dependent on cell-specific metabolism and can inhibit glutamate-induced reactive oxygen species (ROS) production in neurons.[3][5]
Q2: What are the general solubility properties of this compound?
The trisodium salt form of succinyl phosphonate is generally characterized by enhanced water solubility and stability compared to its free acid form.[3] It is soluble in water, with reported values of up to 125 mg/mL.[2][5]
Q3: Is this compound soluble in PBS?
Yes, this compound is soluble in PBS. A reported solubility is 25 mg/mL (100.80 mM) in PBS, though achieving this may require ultrasonication.
Q4: Why am I experiencing difficulty dissolving this compound in PBS?
Several factors can contribute to solubility issues:
-
Concentration: Attempting to dissolve the compound at a concentration higher than its solubility limit in PBS can lead to incomplete dissolution or precipitation.
-
pH of PBS: The pH of the PBS solution can influence the ionization state of the phosphonate groups and potentially affect solubility. While specific data for this compound is limited, phosphonate solubility can be pH-dependent.
-
Temperature: Dissolution may be less efficient at lower temperatures.
-
Purity of Reagents: The purity of the this compound and the components of the PBS can impact solubility.
Troubleshooting Guide: Solubility Issues in PBS
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems with this compound in PBS.
Initial Dissolution Protocol
For optimal results, follow this recommended procedure for dissolving this compound in PBS.
dot
Caption: Recommended workflow for dissolving this compound in PBS.
Troubleshooting Steps
If you encounter precipitation or incomplete dissolution, follow these steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limit in PBS (approximately 25 mg/mL). If a higher concentration is required, consider preparing a more concentrated stock in water and then diluting it into your experimental PBS buffer.
-
Apply Sonication: Place the vial containing the PBS and the compound in a bath sonicator. Sonicate in short bursts to avoid excessive heating. This is often sufficient to dissolve the compound.
-
Gentle Warming: If sonication is not fully effective, gently warm the solution to 37°C.[2] Avoid aggressive heating, as it may degrade the compound.
-
Check PBS pH: Ensure the pH of your 1x PBS solution is between 7.2 and 7.4. Deviations from this range could potentially affect the solubility of the salt.
-
Prepare Fresh PBS: If you suspect issues with your PBS stock (e.g., precipitation in the stock itself), prepare a fresh batch using high-purity water and reagents.
Quantitative Solubility Data
| Solvent | Concentration | Molarity | Notes |
| Water | 125 mg/mL | 504.01 mM | Sonication is recommended.[2][5] |
| Water | 50 mg/mL | 201.60 mM | Sonication may be needed. |
| PBS | 25 mg/mL | 100.80 mM | Clear solution; ultrasonic assistance may be necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in PBS
-
Weigh the Compound: Accurately weigh out 2.48 mg of this compound (Molecular Weight: 248.01 g/mol ).
-
Add PBS: Add 1 mL of sterile 1x PBS (pH 7.4) to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Sterile Filtration: For cell-based assays, sterile filter the solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of 1x PBS (pH 7.4)
To prepare 1 liter of 1x PBS:
-
Dissolve Salts: In 800 mL of distilled water, dissolve the following salts:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄ (dibasic sodium phosphate)
-
0.24 g of KH₂PO₄ (monobasic potassium phosphate)
-
-
Adjust pH: Adjust the pH of the solution to 7.4 using HCl or NaOH.
-
Final Volume: Add distilled water to bring the total volume to 1 liter.
-
Sterilization: Sterilize by autoclaving.
Signaling Pathway and Experimental Workflow Diagrams
α-Ketoglutarate Dehydrogenase Complex (KGDHC) Signaling Pathway
The following diagram illustrates the role of the α-ketoglutarate dehydrogenase complex in the TCA cycle and the point of inhibition by this compound.
dot
Caption: Inhibition of the KGDHC by this compound in the TCA cycle.
General Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of this compound on KGDHC activity.
dot
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinyl phosphonate trisodium | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration [mdpi.com]
Technical Support Center: Optimizing Succinyl Phosphonate Trisodium Salt Concentration for Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of succinyl phosphonate trisodium salt with neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neuronal cells?
This compound is an inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) and 2-oxoglutarate dehydrogenase (OGDH).[1] In neuronal cells, it has been shown to inhibit the production of reactive oxygen species (ROS) induced by glutamate in hippocampal neurons.[1] By inhibiting KGDHC, a key component of the tricarboxylic acid (TCA) cycle, it can alter cellular metabolism.[2]
Q2: What is a typical starting concentration range for this compound in neuronal cell culture experiments?
Based on available literature, a broad concentration range from 0.01 to 20 mM has been used to test for cellular viability in various cell types.[1] For initial experiments with neuronal cells, it is recommended to start with a wide range of concentrations to determine the optimal dose. A logarithmic dilution series (e.g., 10 µM, 100 µM, 1 mM, 10 mM) is often a good starting point.
Q3: How should I prepare and store this compound?
Phosphonates are generally soluble in water and common alcohols but poorly soluble in organic solvents.[3] For cell culture experiments, it is advisable to dissolve this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a concentrated stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentrations. Store the stock solution at -20°C or as recommended by the manufacturer.
Experimental Design and Optimization
Q4: How do I determine the optimal concentration of this compound for my specific neuronal cell type and experimental goal?
The optimal concentration will depend on your specific cell type (e.g., primary cortical neurons, hippocampal neurons, or a neuronal cell line) and the desired outcome of your experiment (e.g., neuroprotection, cytotoxicity, or metabolic modulation). A systematic dose-response experiment is crucial.
Experimental Workflow for Concentration Optimization
Caption: General workflow for optimizing compound concentration in neuronal cultures.
Troubleshooting Guide
Q5: I am observing high levels of cell death even at low concentrations of the compound. What could be the issue?
-
Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve the compound (if not water) is not toxic to your cells. Always include a vehicle control (culture medium with the solvent at the highest concentration used).
-
Cell Health: The health and density of your neuronal culture are critical. Plating cells too sparsely or too densely can affect their health and sensitivity to compounds.[4] Ensure your cultures are healthy and at an appropriate density before starting the experiment.
-
Contamination: Bacterial or fungal contamination can cause widespread cell death. Regularly check your cultures for any signs of contamination.
-
Compound Purity: Impurities in the compound preparation could be cytotoxic. If possible, verify the purity of your this compound.
Q6: I am not observing any effect of the compound, even at high concentrations. What should I do?
-
Incubation Time: The effect of the compound may be time-dependent. Consider extending the incubation period (e.g., up to 72 hours) to observe a potential effect.
-
Assay Sensitivity: The assay you are using might not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or a combination of different assays to measure cell viability, apoptosis, or specific metabolic activity.[5][6]
-
Compound Stability: The compound may not be stable in your culture medium over long incubation periods. Consider refreshing the medium with the compound at regular intervals.
-
Mechanism of Action: The compound's mechanism of action might not be relevant to the endpoint you are measuring. For example, if you are looking for neuroprotective effects, you need to induce a specific type of neuronal damage (e.g., with glutamate or an oxidative stressor) to see a protective effect.
Q7: My results have high variability between replicate wells. How can I improve the consistency of my experiments?
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding small volumes to your wells.
-
Cell Plating Uniformity: Uneven cell distribution in the wells can lead to high variability. Ensure you have a single-cell suspension and mix the cells thoroughly before plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for your experimental conditions and instead fill them with sterile water or PBS.
-
Proper Mixing: After adding the compound to the wells, gently mix the plate to ensure a uniform distribution of the compound in the medium.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[7][8]
-
Cell Plating: Seed your neuronal cells in a 96-well plate at an optimized density and allow them to adhere and differentiate for the desired period.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in your culture medium and add them to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is lost).
Protocol 2: LDH Assay for Cytotoxicity
The LDH (Lactate Dehydrogenase) assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5][10]
-
Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: Carefully collect a sample of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Use a positive control (cells lysed to achieve maximum LDH release) to calculate the percentage of cytotoxicity for each concentration.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Primary Cortical Neurons after 48h Treatment
| Concentration (mM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Neurite Outgrowth (Normalized to Control) |
| 0 (Control) | 100 ± 5.2 | 5.1 ± 1.3 | 1.00 ± 0.12 |
| 0.01 | 98.7 ± 4.8 | 5.5 ± 1.5 | 1.02 ± 0.15 |
| 0.1 | 95.3 ± 6.1 | 7.2 ± 2.0 | 0.98 ± 0.13 |
| 1 | 85.1 ± 7.3 | 15.8 ± 3.1 | 0.85 ± 0.10 |
| 5 | 52.4 ± 8.5 | 48.9 ± 5.6 | 0.45 ± 0.08 |
| 10 | 21.6 ± 4.9 | 79.2 ± 6.8 | 0.15 ± 0.05 |
| 20 | 5.8 ± 2.1 | 94.5 ± 4.2 | 0.05 ± 0.02 |
Data are presented as mean ± standard deviation.
Signaling Pathway
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the alpha-ketoglutarate dehydrogenase complex alter [1-13C]glucose and [U-13C]glutamate metabolism in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 5. innoprot.com [innoprot.com]
- 6. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
- 7. Neurotoxicity Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
Preventing degradation of Succinyl phosphonate trisodium salt in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Succinyl phosphonate trisodium salt in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Problem: Loss of compound activity or inconsistent experimental results.
This is often the first indication of compound degradation. Follow this troubleshooting workflow to identify the potential cause:
Off-target effects of Succinyl phosphonate trisodium salt in experiments
Welcome to the technical support center for Succinyl Phosphonate Trisodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments, with a focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary and known on-target activity of this compound?
This compound is a well-documented inhibitor of the enzyme α-ketoglutarate dehydrogenase complex (KGDHC), also known as 2-oxoglutarate dehydrogenase (OGDH).[1][2][3][4] It acts as a structural analog of the substrate α-ketoglutarate, competitively inhibiting the E1 subunit of the complex. This inhibition blocks the conversion of α-ketoglutarate to succinyl-CoA in the tricarboxylic acid (TCA) cycle.
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from broad-panel screening of this compound against a wide range of kinases, phosphatases, or G-protein coupled receptors. However, studies have investigated its selectivity against other closely related dehydrogenases. For instance, it shows a remarkable selectivity for OGDH over 2-oxoadipate dehydrogenase (OADH). While succinyl phosphonate is considered a highly specific inhibitor of OGDH, it is crucial to empirically validate this in your experimental system.
Q3: My cells are showing a phenotype that I cannot explain by the inhibition of OGDH. What could be the cause?
Unexplained phenotypes could arise from several factors:
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Undocumented Off-Target Effects: Although reported to be highly selective, it is possible that in your specific cell type or experimental conditions, this compound interacts with other proteins.
-
Downstream Metabolic Consequences of On-Target Inhibition: Inhibition of OGDH can lead to significant metabolic reprogramming beyond a simple decrease in succinyl-CoA. This includes the accumulation of α-ketoglutarate, which can affect other metabolic pathways and cellular processes. It can also lead to an increase in glutamate levels and alterations in amino acid metabolism.
-
Experimental Artifacts: Issues such as compound instability, impurities, or solvent effects could contribute to unexpected results.
We recommend a series of control experiments to dissect the observed phenotype.
Q4: How can I design my experiments to control for potential off-target effects?
To increase confidence that your observed phenotype is due to the inhibition of OGDH, we recommend including the following controls in your experimental design:
-
Use a Structurally Related Inactive Control: While a perfectly inactive analog of succinyl phosphonate is not commercially available, using a structurally similar compound that is known to not inhibit OGDH can help rule out effects due to the general chemical scaffold.
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Perform a Rescue Experiment: If the phenotype is truly due to OGDH inhibition, it should be reversible by providing the downstream product of the enzymatic reaction, such as a cell-permeable form of succinate or succinyl-CoA.
-
Use an Alternative Inhibitor: Employing a structurally and mechanistically different inhibitor of OGDH can help confirm that the observed phenotype is target-related.
-
Validate On-Target Engagement: Directly measure the activity of OGDH in your experimental system after treatment with this compound to confirm target engagement at the concentrations used.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of OGDH activity in my cell-based assay.
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Possible Cause: Compound degradation.
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Solution: this compound is soluble in water.[3] Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Incorrect assay conditions.
-
Solution: Ensure that the pH, temperature, and substrate concentrations in your OGDH activity assay are optimal.[1] Refer to established protocols for measuring OGDH activity.
-
-
Possible Cause: Low cell permeability.
-
Solution: While the trisodium salt form is water-soluble, its charge may limit passive diffusion across the cell membrane. Consider optimizing the incubation time and concentration. For some applications, esterified forms of succinyl phosphonate have been used to increase cell permeability.[5]
-
Problem 2: I am observing significant cell death at concentrations where I expect to see specific OGDH inhibition.
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Possible Cause: On-target toxicity.
-
Solution: Inhibition of the TCA cycle can lead to a bioenergetic crisis and cell death, especially in cell types that are highly reliant on mitochondrial respiration.[6][7] Perform a dose-response curve and correlate the concentration at which you observe cell death with the IC50 for OGDH inhibition in your cells.
-
-
Possible Cause: Off-target toxicity.
-
Solution: To investigate if the cytotoxicity is due to an off-target effect, perform a rescue experiment by supplementing your culture medium with a cell-permeable downstream metabolite like dimethyl succinate. If the toxicity is on-target, this may rescue the cells. If the toxicity persists, it is more likely to be an off-target effect.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of succinyl phosphonate. Note the high selectivity for OGDH over the high-affinity sites of OADH. A comprehensive selectivity profile against a broader range of targets is not currently available in the public domain.
| Target Enzyme | Substrate | Inhibition Constant (Ki) / IC50 | Species | Comments |
| 2-Oxoglutarate Dehydrogenase (OGDH) | 2-Oxoglutarate | Competitive Inhibition | Various | Succinyl phosphonate is a potent and selective competitive inhibitor of OGDH from various sources.[8] |
| 2-Oxoadipate Dehydrogenase (OADH) | 2-Oxoadipate | Weak Inhibition | Rat | The high-affinity sites for 2-oxoadipate are affected the least by succinyl phosphonate.[9] |
Experimental Protocols
Protocol 1: Measurement of α-Ketoglutarate Dehydrogenase (OGDH) Activity in Cell Lysates
This protocol is adapted from commercially available colorimetric assay kits.[10][11]
-
Sample Preparation:
-
Harvest cells (1 x 10^6) and wash with ice-cold PBS.
-
Homogenize the cell pellet in 100 µL of ice-cold assay buffer provided with the kit.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
Add 5-50 µL of the cell lysate to a 96-well plate. Adjust the volume to 50 µL with the assay buffer.
-
Prepare a reaction mix containing the OGDH substrate and a probe that gets reduced to a colored product.
-
Add 50 µL of the reaction mix to each well.
-
For a background control, prepare a reaction mix without the OGDH substrate and add it to a separate set of wells containing the lysate.
-
Incubate the plate at 37°C for 10-60 minutes, protected from light.
-
Measure the absorbance at 450 nm in a microplate reader.
-
-
Data Analysis:
-
Subtract the background control reading from the sample reading.
-
Calculate the OGDH activity based on a standard curve generated with a known amount of NADH.
-
Protocol 2: Rescue Experiment to Confirm On-Target Effect
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that allows for your desired endpoint measurement (e.g., proliferation, apoptosis).
-
-
Treatment:
-
Treat the cells with this compound at a concentration that produces the phenotype of interest.
-
In parallel, treat a set of wells with this compound and a cell-permeable form of a downstream metabolite, such as dimethyl succinate (typically 1-5 mM).
-
Include vehicle-only and dimethyl succinate-only controls.
-
-
Endpoint Analysis:
-
After the desired incubation time, perform your endpoint assay (e.g., MTT assay for viability, caspase-3 assay for apoptosis).
-
-
Interpretation:
-
If the phenotype induced by this compound is significantly reversed by the addition of dimethyl succinate, it strongly suggests that the effect is on-target and mediated by the inhibition of OGDH.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: Logical relationship between on-target and potential off-target effects.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. How to Use Inhibitors [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of mitochondrial 2-oxoglutarate dehydrogenase impairs viability of cancer cells in a cell-specific metabolism-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Interpreting unexpected results with Succinyl phosphonate trisodium salt
Welcome to the technical support center for Succinyl phosphonate trisodium salt. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and interpreting any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), also known as the 2-oxoglutarate dehydrogenase complex (OGDH).[1][2] This enzyme complex is a critical component of the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. By inhibiting KGDHC, this compound disrupts mitochondrial metabolism, which can lead to decreased cell viability in cancer cells and reduced production of reactive oxygen species (ROS) in neurons.[1][2]
Q2: What is the expected effect of this compound on cancer cell viability?
In many cancer cell lines, this compound is expected to impair viability in a manner that is dependent on the specific metabolism of the cells.[1] By inhibiting a key enzyme in the Krebs cycle, the compound can disrupt the energy production and biosynthetic pathways that cancer cells rely on for rapid proliferation.
Q3: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is a general consideration for all small molecule inhibitors that they may have unintended targets. Researchers should always include appropriate controls to validate that the observed effects are due to the inhibition of KGDHC.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of the compound, it is recommended to store the solid form at -20°C. For stock solutions, it is best to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles. The trisodium salt form generally has good water solubility.
Troubleshooting Guide
This guide addresses common unexpected results and provides potential explanations and solutions.
Issue 1: No significant decrease in cancer cell viability is observed after treatment.
| Potential Cause | Troubleshooting Steps |
| Cell-line specific metabolic adaptations | Different cancer cell lines have varying metabolic dependencies. Some may have alternative pathways to compensate for KGDHC inhibition. Consider using cell lines known to be sensitive to metabolic inhibitors or perform metabolic profiling to understand the specific metabolic landscape of your cells. The efficacy of metabolic inhibitors can be influenced by the tumor microenvironment, including nutrient availability.[3] |
| Suboptimal compound concentration | The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. |
| Compound instability | Ensure the compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions for each experiment. |
| Incorrect assay for viability | The chosen viability assay may not be sensitive to the specific mode of cell death induced by KGDHC inhibition. Consider using multiple viability assays that measure different parameters (e.g., apoptosis, necrosis, metabolic activity). |
Issue 2: A paradoxical increase in ATP levels is observed in neuronal cells.
A surprising finding in neurons is that inhibition of KGDHC by succinyl phosphonate can lead to an increase in neuronal ATP levels.[4][5] This is thought to be a compensatory mechanism where the cell salvages ATP.
-
Interpretation: This is not necessarily an experimental artifact but rather a documented physiological response in certain cell types.
-
Recommendation: When working with neuronal models, be aware of this potential paradoxical effect. Measure other indicators of metabolic stress and cell health in conjunction with ATP levels to get a complete picture of the cellular response.
Issue 3: High variability in results between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell culture conditions | Ensure that cell passage number, confluency, and media composition are consistent across experiments. The metabolic state of cells can be influenced by these factors. |
| Compound solubility issues | Although the trisodium salt is water-soluble, precipitation can occur in complex media. Visually inspect your treatment media for any signs of precipitation. Sonication may be recommended to aid dissolution. |
| Assay timing | The effects of metabolic inhibitors can be time-dependent. Perform a time-course experiment to identify the optimal time point for observing the desired effect. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is intended for use with this compound.[6][7][8][9]
-
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol provides a general framework for measuring ROS levels using a fluorescent probe like H2DCFDA.[10][11]
-
Materials:
-
This compound
-
Cell culture plates or dishes
-
Appropriate cell culture medium
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) or other suitable ROS-sensitive probe
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Wash the cells with warm PBS or HBSS.
-
Load the cells with the ROS-sensitive probe (e.g., 5-10 µM H2DCFDA) in serum-free medium and incubate in the dark for 30 minutes at 37°C.
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
Add fresh medium or PBS to the cells.
-
Immediately measure the fluorescence using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Biology Approaches to Uncovering Nuclear ROS Control - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Succinyl phosphonate trisodium salt in culture media
Welcome to the technical support center for Succinyl phosphonate trisodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural analog of α-ketoglutarate and acts as an inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC).[1][2][3] This enzyme complex is a critical component of the Krebs cycle (tricarboxylic acid cycle), catalyzing the conversion of α-ketoglutarate to succinyl-CoA. By inhibiting KGDHC, this compound can modulate cellular metabolism and is often used to study the effects of metabolic disruption in various cell types, including cancer cells and neurons.[2][4]
Q2: What are the common signs of this compound instability in my cell culture experiments?
Instability of this compound in your culture media can manifest in several ways, leading to inconsistent or unexpected experimental outcomes. Common signs include:
-
Reduced or variable biological activity: You may observe a weaker than expected effect or high variability in the biological response across different experiments or even within the same experiment.
-
Need for higher concentrations: You might find that you need to use progressively higher concentrations of the compound to achieve the desired biological effect.
-
Precipitate formation: In some cases, degradation products or interactions with media components may lead to the formation of visible precipitates in the culture medium.
-
Inconsistent analytical measurements: If you are quantifying the compound in your media, you may see a rapid decrease in its concentration over time.
Q3: What are the main factors that can affect the stability of this compound in culture media?
Several factors can influence the stability of this compound in the complex environment of cell culture media:
-
pH: The pH of the culture medium, typically ranging from 7.2 to 7.4, can influence the hydrolysis rate of the phosphonate group.[5]
-
Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of many chemical compounds.
-
Divalent Cations: Phosphonates are known to chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in culture media.[6] This interaction can affect the bioavailability and stability of the compound.
-
Enzymatic Degradation: While mammalian cells are not known to significantly degrade phosphonates, microbial contamination can introduce enzymes like phosphonatases that can break down the compound.
-
Media Components: Interactions with other components in the media, such as serum proteins, pyruvate, and glutamine, can potentially impact the stability of the compound.[7][8][9]
-
Light Exposure: Although not extensively studied for this specific compound, some chemicals are light-sensitive. It is good practice to minimize exposure of stock solutions and media containing the compound to direct light.
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Biological Activity
If you are observing a diminished or variable effect of this compound in your experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Degradation in Culture Medium | Prepare fresh working solutions of this compound in your culture medium immediately before each experiment. Avoid storing the compound diluted in media for extended periods. |
| Incorrect Storage of Stock Solutions | Ensure your stock solutions are stored correctly. For long-term storage, aliquots of the stock solution in a suitable solvent (e.g., water) should be kept at -80°C. For short-term storage (up to one month), -20°C is acceptable.[4] |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. |
| pH Shift in Culture Medium | Monitor the pH of your culture medium throughout the experiment, as cellular metabolism can cause it to become more acidic. A significant pH shift can affect the stability and activity of the compound. |
| Chelation with Divalent Cations | The concentration of Ca²⁺ and Mg²⁺ in your culture medium may affect the availability of the compound. While difficult to control, being aware of this potential interaction is important when interpreting results. |
Issue 2: Precipitate Formation in Culture Medium
The appearance of a precipitate after adding this compound to your culture medium can be due to several factors:
| Potential Cause | Troubleshooting Steps |
| High Concentration | You may be using a concentration that exceeds the solubility of the compound in your specific culture medium. Try preparing a dilution series to determine the optimal, non-precipitating concentration. |
| Interaction with Media Components | The compound may be interacting with components in the serum or the basal medium itself, leading to the formation of an insoluble complex. Consider using a serum-free medium if your cell line permits, or reducing the serum concentration. |
| Formation of Insoluble Salts | The trisodium salt form is generally soluble, but interactions with high concentrations of other ions in the medium could potentially lead to the formation of less soluble salts. Ensure the compound is fully dissolved in a small volume of solvent before adding it to the bulk of the medium. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the recommended procedure for preparing and storing a stock solution of this compound to maximize its stability.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Sterile, conical tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated balance
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 100 mM). The compound is soluble in water up to 50 mg/mL.[4]
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage:
Storage Stability Recommendations:
| Storage Condition | Duration | Recommendation |
| Solid (Powder) | As per manufacturer's instructions | Store at 4°C in a desiccated environment. |
| Stock Solution (-80°C) | Up to 6 months | Recommended for long-term storage.[4] |
| Stock Solution (-20°C) | Up to 1 month | Suitable for short-term storage.[4] |
| Working Solution in Media (37°C) | A few hours | Prepare fresh for each experiment. |
Protocol 2: Assessing the Stability of this compound in Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Sterile tubes for sample collection
Procedure:
-
Preparation: Prepare a working solution of this compound in your complete culture medium at the final concentration used in your experiments.
-
Incubation: Place the solution in a sterile, capped tube in a 37°C incubator with 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Sample Preparation: Process the collected aliquots for HPLC analysis. This may involve protein precipitation (if serum is present) followed by centrifugation to remove cell debris and proteins.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of the compound as a function of time to determine its stability profile and calculate its half-life in the culture medium.
Visualizations
Below are diagrams to illustrate key concepts related to the use of this compound.
Figure 1: Mechanism of action of this compound.
Figure 2: Troubleshooting workflow for inconsistent results.
References
- 1. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and stability of the mixed-chelator complexes of Sr2+, Mg2+, Ca2+, Ba2+, and Y3+ in solution with bio-relevant chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substitution of glutamine by pyruvate to reduce ammonia formation and growth inhibition of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in KGDHC inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with α-ketoglutarate dehydrogenase complex (KGDHC) inhibition assays.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent or unexpected results in your KGDHC inhibition assays.
| Issue | Possible Cause | Recommended Solution |
| No or Very Low KGDHC Activity | Inactive Enzyme | Ensure the enzyme has been stored correctly at the recommended temperature and avoid repeated freeze-thaw cycles.[1] Always prepare fresh enzyme dilutions for each experiment.[2] |
| Incorrect Assay Buffer | Verify the pH of the assay buffer is optimal for KGDHC activity. Ensure the buffer was prepared at room temperature, as ice-cold buffers can inhibit enzyme activity.[1][3] | |
| Omitted a necessary component | Double-check that all required cofactors and substrates (α-ketoglutarate, NAD+, Coenzyme A, Thiamine Pyrophosphate) have been added to the reaction mixture.[4][5][6] | |
| Inconsistent Readings Between Replicates | Pipetting Errors | Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for the reaction components to ensure consistency across wells.[3] |
| Plate Edge Effects | Evaporation can occur in the outer wells of a microplate, leading to altered concentrations and inconsistent results.[1] Fill all wells evenly, and consider not using the outermost wells for critical samples. | |
| Incomplete mixing | Ensure all components are thoroughly mixed before starting the measurement. Pipette gently against the wall of the tubes or wells to avoid air bubbles.[3] | |
| High Background Signal (in No-Enzyme Control) | Contaminated Reagents | Use fresh, high-purity reagents. Check for any background signal from the substrate or inhibitor alone. |
| Incorrect Wavelength Setting | Ensure your spectrophotometer or plate reader is set to the correct wavelength for monitoring NADH production (typically 340 nm).[3] | |
| Inhibitor Shows No Effect or Low Potency | Poor Inhibitor Solubility | Dissolve the inhibitor in a small amount of an appropriate solvent like DMSO or ethanol before diluting it in the assay buffer.[2] Run a solvent control to check for any effects on enzyme activity. |
| Incorrect Inhibitor Concentration Range | Test a wide range of inhibitor concentrations to accurately determine the IC50 value.[2] | |
| Inhibitor Degraded | Prepare fresh inhibitor solutions for each experiment. Some compounds may be unstable in solution. | |
| Assay Signal Decreases Over Time (in Positive Control) | Substrate Depletion | The enzyme concentration may be too high, leading to rapid consumption of the substrate. Try diluting the enzyme.[1][2] |
| Enzyme Instability | The enzyme may not be stable under the assay conditions for the duration of the measurement. Keep samples cold when not in use and use them fresh.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the function of the α-ketoglutarate dehydrogenase complex (KGDHC)?
A1: The α-ketoglutarate dehydrogenase complex is a critical enzyme in the tricarboxylic acid (TCA) cycle.[7][8] It catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a key step in cellular energy metabolism that produces NADH.[4][7] KGDHC is composed of three subunits: E1k (α-ketoglutarate dehydrogenase), E2k (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoyl dehydrogenase).[4][5][7]
Q2: Why is KGDHC a target for drug development?
A2: Reductions in KGDHC activity are implicated in several neurodegenerative diseases, including Alzheimer's disease.[6][8][9][10] This makes it a potential therapeutic target. Additionally, inhibiting KGDHC can alter cellular metabolism in ways that may be relevant for cancer therapy.[4]
Q3: What are the key components of a KGDHC inhibition assay?
A3: A typical KGDHC inhibition assay includes the KGDHC enzyme, its substrate α-ketoglutarate, and the cofactors NAD+, Coenzyme A (CoA), and thiamine pyrophosphate (TPP).[4][5][6] The reaction is monitored by measuring the increase in absorbance at 340 nm due to the production of NADH.[11][12]
Q4: How can oxidative stress affect my KGDHC assay?
A4: KGDHC is highly sensitive to oxidative stress.[10][11][13] Reactive oxygen species (ROS) can inhibit the E1 subunit and inactivate the complex.[7] It is important to handle the enzyme and reagents carefully to minimize oxidative damage. The E3 subunit of KGDHC can also produce ROS.
Q5: What are some known inhibitors of KGDHC?
A5: KGDHC is inhibited by its products, NADH and succinyl-CoA.[13][14] ATP also acts as an inhibitor.[14] Specific inhibitors used in research include succinyl phosphonate and peroxynitrite, which can cause inactivation through nitration of tyrosine residues.[15][16]
Experimental Protocols
KGDHC Activity and Inhibition Assay
This protocol describes a method to measure KGDHC activity and its inhibition in a 96-well plate format by monitoring the production of NADH.
Materials:
-
Purified KGDHC enzyme
-
KGDHC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 1 mM DTT, 0.2 mM EGTA, 0.4% Triton X-100)[12][17]
-
α-ketoglutarate solution
-
NAD+ solution
-
Coenzyme A (CoA) solution
-
Thiamine Pyrophosphate (TPP) solution
-
Test inhibitor compounds
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of all reagents in the assay buffer. Thaw the KGDHC enzyme on ice.
-
Prepare Reaction Mix: Prepare a master mix containing the assay buffer, NAD+, CoA, and TPP at their final desired concentrations.
-
Inhibitor Pre-incubation:
-
Add 25 µL of the test inhibitor at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add 25 µL of the diluted KGDHC enzyme solution to each well.
-
Incubate the plate for a set period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
-
Start the Reaction:
-
Add 50 µL of the reaction mix containing α-ketoglutarate to each well to initiate the reaction.
-
-
Monitor the Reaction:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 340 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH production (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: The catalytic cycle of the α-ketoglutarate dehydrogenase complex (KGDHC).
References
- 1. youtube.com [youtube.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KGDHC and Neurodegenerative Disease | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. Novel functions of the α-ketoglutarate dehydrogenase complex may mediate diverse oxidant-induced changes in mitochondrial enzymes associated with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductions in the mitochondrial enzyme α-ketoglutarate dehydrogenase complex in neurodegenerative disease - beneficial or detrimental? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inactivation and Reactivation of the Mitochondrial α-Ketoglutarate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Consequences of the α-Ketoglutarate Dehydrogenase Inhibition for Neuronal Metabolism and Survival: Implications for Neurodegenerative Diseases | Bentham Science [benthamscience.com]
- 17. Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Succinyl phosphonate trisodium salt at high concentrations
Welcome to the technical support center for Succinyl Phosphonate Trisodium Salt. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) and the 2-oxoglutarate dehydrogenase (OGDH) complex.[1][2] These mitochondrial enzyme complexes are crucial for the tricarboxylic acid (TCA) cycle, a key metabolic pathway for cellular energy production. By inhibiting these enzymes, succinyl phosphonate disrupts cellular metabolism.
Q2: Why does this compound exhibit cytotoxicity at high concentrations?
A2: The cytotoxicity of this compound at high concentrations is primarily linked to its mechanism of action. Inhibition of KGDHC/OGDH can lead to:
-
Metabolic Stress: Disruption of the TCA cycle, which can impair cellular energy production.[3][4]
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of KGDHC has been shown to contribute to the production of ROS in neurons.[1] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cell death.[5]
-
Induction of Apoptosis: The resulting mitochondrial stress can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[6][7][8]
Q3: What are the typical concentration ranges for observing the effects of this compound?
A3: The effective concentration can vary significantly depending on the cell type and the duration of exposure. Based on available literature, concentrations ranging from 0.01 mM to 20 mM have been used in cell viability assays.[2] Sensitivity to the compound is cell-specific; some cancer cell lines show sensitivity at concentrations as low as 0.1 mM, while others are more resistant.[3][4]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with high concentrations of this compound.
| Problem | Potential Cause | Recommended Solution |
| High background cytotoxicity in control wells | 1. Cell density is too high or too low.[9] 2. Issues with the assay reagents or protocol. 3. Contamination of cell culture. | 1. Optimize cell seeding density for your specific cell line and assay duration.[10] 2. Run reagent controls (media only, media with assay reagent) to check for background signal.[11] 3. Regularly test for mycoplasma and other contaminants. |
| Inconsistent cytotoxicity results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent incubation times. 3. Instability of the compound in solution. | 1. Use cells within a consistent and low passage number range. 2. Ensure precise timing for compound exposure and assay steps. 3. Prepare fresh solutions of this compound for each experiment. It is stable for 1 month at -20°C and 6 months at -80°C in sealed storage.[1] |
| High cytotoxicity observed at intended therapeutic concentrations | 1. The specific cell line is highly sensitive to KGDHC/OGDH inhibition.[3] 2. The cytotoxicity is mediated by excessive ROS production.[1] | 1. Perform a dose-response curve to determine the EC50 and IC50 values accurately. 2. Co-treat with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to mitigate ROS-induced cell death. See Protocol 2 for details.[12][13] |
| Compound appears to be inactive or shows low potency | 1. The cell line may have a low reliance on the TCA cycle for energy (e.g., high glycolytic rate). 2. The compound has degraded. | 1. Characterize the metabolic profile of your cell line. Consider using cells known to be sensitive to TCA cycle inhibitors. 2. Verify the integrity of your compound stock. |
Quantitative Data Summary
The following table provides a summary of typical concentrations used in experiments involving this compound and potential mitigating agents.
| Compound | Typical Concentration Range | Application | Reference |
| This compound | 0.01 mM - 20 mM | Cell Viability / Cytotoxicity Assays | [2] |
| N-Acetylcysteine (NAC) | 1 mM - 10 mM | Antioxidant Co-treatment | [13][14] |
| Vitamin E (α-tocopherol) | 2.5 µg/mL - 50 µg/mL | Antioxidant Co-treatment | [15] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity
This protocol outlines three common methods for assessing cytotoxicity. It is recommended to use at least two different methods to confirm results.
1A: MTT Assay (Metabolic Activity)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
1B: LDH Release Assay (Membrane Integrity)
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell lysis.[1][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to positive controls (cells lysed with a lysis buffer).
1C: Caspase-3/7 Assay (Apoptosis)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in an opaque-walled 96-well plate suitable for luminescence measurements.[18]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity.
Protocol 2: Mitigation of Cytotoxicity with Antioxidants
This protocol describes a method to determine if the observed cytotoxicity is mediated by ROS and can be rescued by antioxidant treatment.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Co-treatment Setup: Prepare the following experimental groups:
-
Vehicle control (media only)
-
This compound alone (at a cytotoxic concentration, e.g., IC75)
-
Antioxidant alone (e.g., 5 mM NAC or 25 µg/mL Vitamin E)
-
This compound + Antioxidant (co-treatment)
-
-
Incubation: Incubate the cells for the desired time period.
-
Cytotoxicity Assessment: Perform one of the cytotoxicity assays described in Protocol 1 (MTT, LDH, or Caspase-3/7).
-
Data Analysis: Compare the cytotoxicity in the "compound alone" group to the "co-treatment" group. A significant increase in cell viability in the co-treatment group suggests that the cytotoxicity is at least partially mediated by ROS.
Visualizations
Caption: Signaling pathway of succinyl phosphonate-induced cytotoxicity.
Caption: Troubleshooting decision tree for high cytotoxicity.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of mitochondrial 2-oxoglutarate dehydrogenase impairs viability of cancer cells in a cell-specific metabolism-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild mitochondrial metabolic deficits by α-ketoglutarate dehydrogenase inhibition cause prominent changes in intracellular autophagic signaling: Potential role in the pathobiology of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 8. Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apjai-journal.org [apjai-journal.org]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ensuring purity and quality control of Succinyl phosphonate trisodium salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity and quality control of Succinyl phosphonate trisodium salt.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an inhibitor of the enzyme α-ketoglutarate dehydrogenase (KGDHC), also known as 2-oxoglutarate dehydrogenase (OGDH).[1][2][3][4] It is used in research to study the effects of KGDHC inhibition in various biological systems, including muscle, brain, and cancer cells.[1][3][4]
2. What are the physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 864167-45-3[2][5] |
| Molecular Formula | C₄H₄Na₃O₆P[2][6] |
| Molecular Weight | 248.01 g/mol [2][7] |
| Appearance | White to light yellow solid powder[6] |
| Purity | Typically >98% (by HPLC or NMR)[1][2][6][8] |
3. How should I store this compound?
Proper storage is crucial to maintain the stability and purity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 2 years[2][7] | Keep sealed and away from moisture.[1][6] |
| In Solvent | -80°C | 6 months to 1 year[1][7][8] | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| In Solvent | -20°C | 1 month[1][8] | For short-term storage. |
4. How do I dissolve this compound?
This compound is soluble in water.[7][8] For a stock solution, a concentration of 125 mg/mL in water has been reported.[7] Sonication may be required to aid dissolution.[7] If you are preparing aqueous solutions for cell culture, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1] To avoid precipitation when diluting a stock solution, preheat both the stock solution and the diluent (e.g., culture medium) to 37°C.[7]
Troubleshooting Guide
Experimental Issues
Q1: My experimental results are inconsistent or show no effect of the inhibitor.
A1: Several factors could contribute to this issue. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Purity and Identity: Confirm the purity and identity of your compound using the analytical methods described in the "Experimental Protocols" section below.
-
Storage: Ensure the compound has been stored according to the recommendations to prevent degradation.[1][7]
-
Solution Preparation: Use freshly prepared solutions for your experiments, as the stability of the compound in solution may be limited.[1]
-
Experimental Protocol: Double-check the concentrations used and the incubation times. The required concentration can vary depending on the cell type and experimental conditions.[4]
Solubility Issues
Q2: I am having trouble dissolving the this compound, or it is precipitating out of solution.
A2: Use the following decision tree to address solubility challenges:
Caption: Decision tree for addressing solubility issues.
-
Sonication: As recommended by suppliers, sonication can aid dissolution.[7]
-
Warming: If precipitation occurs upon dilution into colder media, pre-warming both the stock solution and the diluent to 37°C can help maintain solubility.[7]
Purity and Quality Control
Q3: How can I verify the purity of my this compound?
A3: The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6]
Q4: I see unexpected peaks in my HPLC chromatogram. What could they be?
A4: Unexpected peaks could be due to impurities from the synthesis, degradation products, or contaminants.
-
Synthesis Impurities: These could include starting materials or by-products from the chemical synthesis.
-
Degradation: Improper storage (e.g., exposure to moisture or strong acids/alkalis) can lead to the degradation of the compound.[5]
-
Contamination: Contamination can be introduced from solvents, glassware, or other handling errors.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a general method for assessing the purity of phosphonates. Optimization may be required.
-
Column: A hydrophilic interaction chromatography (HILIC) column is often suitable for polar compounds like phosphonates.[9]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly used.[9]
-
Detector: A UV detector or a mass spectrometer (LC-MS) can be used for detection.[9]
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in water to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 μm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Run the appropriate gradient method.
-
Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Identity Confirmation by ¹H NMR Spectroscopy
¹H NMR is used to confirm the chemical structure of the compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent, typically Deuterium Oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
-
Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the resulting spectrum with a reference spectrum or the expected chemical shifts and splitting patterns for this compound. The spectrum should be consistent with the structure.[6]
-
Quality Control Workflow
This diagram outlines a general workflow for the quality control of incoming this compound.
Caption: General quality control workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [mail.sobekbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Succinyl phosphonate trisodium | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
A Comparative Guide to the Cell Permeability of Succinyl Phosphonate Trisodium Salt and Its Ester Analogs
For Researchers, Scientists, and Drug Development Professionals
The delivery of charged molecules, such as phosphonates, across the lipophilic cell membrane presents a significant challenge in drug development. This guide provides an objective comparison of the cell permeability of succinyl phosphonate trisodium salt and its ester analogs, a common prodrug strategy to enhance cellular uptake. By masking the negative charges of the phosphonate group, esterification increases lipophilicity, facilitating passive diffusion across the cell membrane.
Principle of the Prodrug Strategy
Succinyl phosphonate is a potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a key enzyme in the Krebs cycle.[1][2][3][4] However, its therapeutic potential is limited by its ionic nature at physiological pH, which severely restricts its ability to cross cell membranes. To overcome this, ester analogs are synthesized. These uncharged, more lipophilic prodrugs can more readily traverse the cell membrane. Once inside the cell, they are hydrolyzed by intracellular esterases to release the active succinyl phosphonate.[1]
Experimental Workflow: From Prodrug to Intracellular Action
References
Unveiling the Potency of Succinyl Phosphonate Trisodium Salt as a KGDHC Inhibitor: A Comparative Guide
For Immediate Release
A deep dive into the validation of Succinyl phosphonate trisodium salt's inhibitory prowess against the alpha-ketoglutarate dehydrogenase complex (KGDHC), this guide offers a comprehensive comparison with alternative inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The alpha-ketoglutarate dehydrogenase complex (KGDHC) is a critical mitochondrial enzyme complex that plays a pivotal role in cellular energy metabolism. Its dysfunction has been implicated in a range of neurodegenerative diseases and cancers, making it a key target for therapeutic intervention. This compound has emerged as a potent and specific inhibitor of KGDHC. This guide provides a thorough comparison of its inhibitory effects with other known KGDHC inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Inhibitory Efficacy
Succinyl phosphonate (SP) and its derivatives demonstrate significant inhibitory activity against KGDHC. Studies have shown that at a concentration of 0.01 mM, succinyl phosphonate, along with its phosphonoethyl (PESP) and carboxyethyl (CESP) esters, can achieve 70% inhibition of KGDHC in cultured human fibroblasts.[1] Furthermore, these compounds have been reported to completely inhibit the activity of isolated brain KGDHC at the same concentration.[1] The half-maximal inhibitory concentration (IC50) for SP, PESP, and CESP against isolated brain KGDHC is remarkably low, at less than 0.0005 mM, underscoring their high potency.[1]
In cellular models, the carboxyethyl ester of succinyl phosphonate (CESP) has shown concentration-dependent inhibition. In N2a neuroblastoma cells, 50 µM of CESP resulted in a 60% reduction in KGDHC activity, which increased to 80% at a concentration of 100 µM. In the SH-SY5Y human neuroblastoma cell line, 100 µM CESP led to a time-dependent inhibition of KGDHC activity, ranging from 23% to 53%.
As a point of comparison, another known KGDHC inhibitor, α-keto-β-methyl-n-valeric acid (KMV), has been shown to inhibit KGDHC activity by 80% in N2a cells at concentrations that did not affect the mitochondrial membrane potential.[2] In PC12 cells, KMV demonstrated a 52% to 65% reduction in KGDHC activity.[3]
| Inhibitor | Concentration | Cell Line/Source | % Inhibition | IC50 (mM) |
| Succinyl phosphonate (SP) | 0.01 mM | Cultured human fibroblasts | 70% | < 0.0005 (isolated brain KGDHC) |
| Phosphonoethyl succinyl phosphonate (PESP) | 0.01 mM | Cultured human fibroblasts | 70% | < 0.0005 (isolated brain KGDHC) |
| Carboxyethyl succinyl phosphonate (CESP) | 0.01 mM | Cultured human fibroblasts | 70% | < 0.0005 (isolated brain KGDHC) |
| Carboxyethyl succinyl phosphonate (CESP) | 50 µM | N2a neuroblastoma cells | 60% | Not Reported |
| Carboxyethyl succinyl phosphonate (CESP) | 100 µM | N2a neuroblastoma cells | 80% | Not Reported |
| Carboxyethyl succinyl phosphonate (CESP) | 100 µM | SH-SY5Y neuroblastoma cells | 23-53% (time-dependent) | Not Reported |
| α-keto-β-methyl-n-valeric acid (KMV) | Not Specified | N2a neuroblastoma cells | 80% | Not Reported |
| α-keto-β-methyl-n-valeric acid (KMV) | Not Specified | PC12 cells | 52-65% | Not Reported |
Experimental Protocols
Measurement of KGDHC Activity
The activity of KGDHC can be determined using either fluorometric or colorimetric assays. Below are generalized protocols based on established methodologies.
1. Sample Preparation:
-
Tissues: Homogenize fresh or frozen tissue in an appropriate ice-cold assay buffer. Centrifuge the homogenate to remove insoluble material and collect the supernatant.
-
Cells: Harvest cells and homogenize them in ice-cold assay buffer. Centrifuge to pellet cellular debris and use the supernatant for the assay.
-
Isolated Mitochondria: Isolate mitochondria from tissues or cells using standard differential centrifugation protocols.
2. Fluorometric Assay Protocol: This assay measures the reduction of NAD+ to NADH, which fluoresces at an emission wavelength of ~435-460 nm when excited at ~340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH ~7.8), thiamine pyrophosphate (TPP), CaCl2, MgCl2, α-ketoglutarate, dithiothreitol (DTT), and NAD+.
-
Assay Procedure:
-
Add the sample (tissue/cell homogenate or isolated mitochondria) to the reaction mixture in a 96-well plate suitable for fluorescence measurements.
-
Initiate the reaction by adding Coenzyme A (CoASH).
-
Immediately measure the increase in fluorescence in a kinetic mode for a defined period (e.g., 10-60 minutes) at 37°C.
-
The rate of NADH production is proportional to the KGDHC activity.
-
3. Colorimetric Assay Protocol: This assay typically involves a coupled enzymatic reaction where the product of the KGDHC reaction leads to the formation of a colored product that can be measured spectrophotometrically at ~450 nm.
-
Reaction Mixture: Prepare a reaction mix containing KGDH assay buffer, a KGDH substrate, and a developer solution as provided in commercial kits.
-
Assay Procedure:
-
Add the sample to the wells of a 96-well clear flat-bottom plate.
-
For background control, prepare parallel sample wells without the KGDH substrate.
-
Add the reaction mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 450 nm.
-
Subtract the background reading from the sample readings to determine the KGDHC activity.
-
Visualizing the Impact of KGDHC Inhibition
To better understand the mechanisms and experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway illustrating the inhibition of KGDHC by Succinyl Phosphonate and its downstream consequences.
Caption: Experimental workflow for the validation of KGDHC inhibitors.
References
Cross-Validation of Succinyl Phosphonate Trisodium Salt Effects with Genetic Knockdown of OGDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for studying the function of 2-oxoglutarate dehydrogenase (OGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle: chemical inhibition using Succinyl phosphonate trisodium salt and genetic knockdown of the OGDH gene. Understanding the nuances, strengths, and limitations of each approach is crucial for robust experimental design and accurate data interpretation in fields ranging from metabolic research to oncology.
Introduction to OGDH Perturbation Methods
The 2-oxoglutarate dehydrogenase complex (OGDHc) is a rate-limiting enzyme in the TCA cycle, catalyzing the conversion of α-ketoglutarate (α-KG) to succinyl-CoA and NADH.[1][2] Its central role in cellular metabolism has made it a significant target for research into various pathological conditions, including cancer and neurological disorders.[1][2][3][4] To investigate its function, researchers primarily rely on two distinct approaches:
-
Chemical Inhibition: Utilizes small molecules that interfere with the enzyme's catalytic activity. This compound is a well-established, specific inhibitor of OGDH.[5][6][7][8] It acts as a transition-state analog of α-ketoglutarate, effectively blocking the enzyme's function.[9]
-
Genetic Knockdown: Employs techniques like RNA interference (siRNA, shRNA) or gene editing (e.g., CRISPR) to reduce or eliminate the expression of the OGDH gene. This leads to a diminished cellular pool of the OGDH protein.[2][3][10]
Cross-validation, using both a chemical inhibitor and a genetic method, provides a powerful strategy to confirm that the observed cellular effects are specifically due to the loss of OGDH function, thereby minimizing off-target concerns.[11]
Comparative Analysis of Cellular Effects
The inhibition of OGDH, whether by chemical or genetic means, triggers a cascade of metabolic and phenotypic changes. While both methods lead to similar primary outcomes, such as the accumulation of upstream metabolites, there can be differences in the magnitude, timing, and spectrum of secondary effects.
| Cellular Process | Effect of this compound | Effect of OGDH Genetic Knockdown | Key Observations & References |
| TCA Cycle Metabolism | Inhibition of α-ketoglutarate oxidative decarboxylation.[5][7] Leads to accumulation of α-ketoglutarate. | Leads to accumulation of α-ketoglutarate and a decrease in downstream metabolites like malate.[10] | Both methods effectively disrupt the TCA cycle at the OGDH step, confirming its essential role.[10] |
| Cell Viability & Proliferation | Impairs the viability of cancer cells in a metabolism-dependent manner.[5][6] Can suppress cell migration and affect the cell cycle in gastric cancer cells.[2][12] | Reduces cell growth in vitro and in vivo. This effect can be rescued by re-expressing wild-type OGDH, but not a catalytically dead mutant.[10] | The dependency on OGDH varies between cell lines, with some cancer cells showing high sensitivity to its depletion.[2][9] |
| Reactive Oxygen Species (ROS) | Inhibits glutamate-induced ROS production in hippocampal neurons.[5][6] | OGDH knockdown can lead to an increase in ROS levels and the NADP+/NADPH ratio in gastric cancer cells.[12] | The context of ROS modulation by OGDH appears to be cell-type specific, potentially involving feedback mechanisms.[12] |
| Mitochondrial Function | Can lead to decreased mitochondrial membrane potential, oxygen consumption rate, and intracellular ATP production.[12] | OGDH is necessary for TCA cycle metabolism and contributes to the growth of A549 lung cancer cells in vitro and in vivo.[10] | Disruption of OGDH impairs mitochondrial respiration, highlighting its role in cellular energy production.[12][13] |
| Signaling Pathways | Not explicitly detailed in the provided results, but metabolic changes can influence signaling. | Genetic knockdown of OGDH-like (OGDHL) has been shown to activate the mTOR signaling pathway.[2] Accumulation of 2-oxoglutarate from OGDH deficiency can also lead to higher mTORC1 activity.[3] | OGDH activity is linked to major signaling pathways like mTOR, which regulates cell growth and autophagy.[2][3] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments.
Protocol 1: OGDH Inhibition with this compound
-
Cell Culture: Plate cells (e.g., glioblastoma or gastric cancer cell lines) in appropriate culture media and incubate until they reach the desired confluency (typically 70-80%).
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS). Dilute the stock solution to the desired final concentrations (e.g., 0.01-20 mM) in fresh culture media.[6]
-
Incubation: Remove the old media from the cells and replace it with the media containing Succinyl phosphonate. For some cell types, a minimal medium (e.g., DMEM with 1 g/L glucose) may be used to study metabolic dependencies.[14] Incubate the cells for a specified period (e.g., 24 hours).[9]
-
Endpoint Analysis: Following incubation, perform downstream assays such as cell viability (MTT, CellTiter-Glo), metabolite extraction for mass spectrometry, or ROS measurement.
Protocol 2: Genetic Knockdown of OGDH using siRNA
-
Cell Seeding: Seed cells in antibiotic-free medium to a confluency that will be optimal for transfection (typically 50-60% on the day of transfection).
-
Transfection Complex Preparation: Dilute OGDH-targeting siRNA and a non-targeting control siRNA separately in an appropriate transfection medium (e.g., Opti-MEM). In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX). Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells. Incubate for 48-72 hours to allow for gene silencing.
-
Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency at the mRNA level (using qRT-PCR) and protein level (using Western blot).
-
Phenotypic Analysis: Use the remaining cells for phenotypic assays, such as cell proliferation, metabolic analysis, or migration assays, comparing the effects in OGDH-knockdown cells to the non-targeting control.[13]
Protocol 3: Cell Viability Assessment using MTT Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat them with either varying concentrations of Succinyl phosphonate or perform OGDH knockdown as described above.
-
MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved.
Caption: OGDH inhibition pathway.
References
- 1. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. A biallelic pathogenic variant in the OGDH gene results in a neurological disorder with features of a mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of an oxoglutarate dehydrogenase knockout rat model and the effect of a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mitochondrial 2-oxoglutarate dehydrogenase impairs viability of cancer cells in a cell-specific metabolism-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cross-validation of chemical and genetic disruption approaches to inform host cellular effects on Wolbachia abundance in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. OGDH and Bcl-xL loss causes synthetic lethality in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.eu [file.medchemexpress.eu]
Assessing the Specificity of Succinyl Phosphonate Trisodium Salt for the α-Ketoglutarate Dehydrogenase Complex (KGDHC)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle, has emerged as a significant therapeutic target in various diseases, including neurodegenerative disorders and cancer. Consequently, the development of specific inhibitors for KGDHC is of paramount importance for both basic research and clinical applications. This guide provides a comprehensive comparison of Succinyl Phosphonate Trisodium Salt, a known KGDHC inhibitor, with other alternative inhibitors, supported by experimental data to objectively assess its specificity.
Executive Summary
This compound is a potent and highly specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC). Experimental evidence demonstrates its remarkable selectivity for KGDHC over other mitochondrial dehydrogenases, such as the pyruvate dehydrogenase complex (PDHC) and the 2-oxoadipate dehydrogenase (OADH). This specificity is crucial for minimizing off-target effects in experimental models and for the development of targeted therapeutics. In contrast, other inhibitors like CPI-613 exhibit a broader inhibition profile, affecting both KGDHC and PDHC. This guide presents a detailed analysis of the available data, experimental protocols for assessing inhibitor specificity, and visual representations of the relevant biological pathways and workflows.
Data Presentation: A Comparative Analysis of KGDHC Inhibitors
The following tables summarize the available quantitative data on the inhibition of KGDHC and other dehydrogenases by Succinyl Phosphonate and its alternatives.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Percent Inhibition | Source |
| Succinyl Phosphonate (SP) | KGDHC (OGDH) | 7.1 ± 1.6 µM | - | [1] |
| OADH | 49 ± 5 µM | - | [1] | |
| Carboxy Ethyl Ester of SP (CESP) | KGDHC | - | 53% at 1 hour | [2] |
| α-keto-β-methyl-n-valeric acid (KMV) | KGDHC | - | 80% | [3] |
| CPI-613 (Devimistat) | KGDHC & PDHC | - | - | [4] |
Note: OGDH (2-oxoglutarate dehydrogenase) is the E1 subunit of the KGDHC. OADH (2-oxoadipate dehydrogenase) is a related enzyme.
Qualitative Specificity Data for Succinyl Phosphonate and its Esters:
-
Succinyl phosphonate (SP) and its esters are highly specific inhibitors of KGDHC.[2]
-
The carboxy ethyl ester of succinyl phosphonate (CESP), a cell-permeable form, selectively inhibits intracellular KGDHC and does not inhibit pyruvate dehydrogenase, glutamate dehydrogenase, lactate dehydrogenase, or malate dehydrogenase.[2]
-
At a concentration of 0.01 mM, SP and its esters completely inhibited isolated brain KGDHC, even in the presence of a 200-fold higher concentration of its substrate, α-ketoglutarate.
-
SP had minimal effects on other enzymes that bind α-ketoglutarate or related α-keto acids, and its esters were ineffective against these other enzymes even at a concentration 10 times higher than that which inhibited cellular KGDHC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are representative protocols for key experiments.
Protocol 1: KGDHC Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and published research.[1]
Objective: To measure the enzymatic activity of KGDHC in the presence and absence of an inhibitor.
Principle: The KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA, with the concomitant reduction of NAD+ to NADH. The production of NADH is measured spectrophotometrically at 340 nm or by a colorimetric method where a probe is reduced by NADH to produce a colored product.
Materials:
-
Tissue or cell lysate containing KGDHC
-
KGDHC Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl2, 0.2 mM EDTA, 0.1% Triton X-100)
-
α-ketoglutarate (substrate)
-
NAD+ (cofactor)
-
Coenzyme A (cofactor)
-
Thiamine pyrophosphate (TPP, cofactor)
-
This compound or other inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare tissue or cell lysates by homogenization in ice-cold assay buffer. Centrifuge to remove cellular debris.
-
Prepare a reaction mixture containing assay buffer, NAD+, Coenzyme A, and TPP.
-
Add the inhibitor at various concentrations to the designated wells of the microplate. Include a vehicle control (no inhibitor).
-
Add the cell or tissue lysate to each well.
-
Initiate the reaction by adding α-ketoglutarate to all wells.
-
Immediately measure the absorbance at 340 nm (for NADH production) or at the appropriate wavelength for the colorimetric probe in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.
Protocol 2: Selectivity Profiling against other Dehydrogenases
Objective: To determine the inhibitory activity of Succinyl Phosphonate against other related dehydrogenases, such as Pyruvate Dehydrogenase (PDH) and Branched-Chain α-Ketoacid Dehydrogenase (BCKDH).
Principle: Similar to the KGDHC assay, the activity of other dehydrogenases is measured by monitoring the production of NADH in the presence of their specific substrates.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
For the PDH assay, replace α-ketoglutarate with pyruvate as the substrate.
-
For the BCKDH assay, use a branched-chain α-ketoacid (e.g., α-ketoisovalerate) as the substrate.
-
Test a range of concentrations of this compound.
-
Compare the inhibition of PDH and BCKDH activity to the inhibition of KGDHC activity to determine the selectivity of the compound.
Mandatory Visualizations
Signaling Pathway of KGDHC in the TCA Cycle
Caption: The role of KGDHC in the TCA cycle and its inhibition by Succinyl Phosphonate.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: A generalized workflow for determining the specificity of an enzyme inhibitor.
Conclusion
The available evidence strongly supports the high specificity of this compound as an inhibitor of the α-ketoglutarate dehydrogenase complex. Its minimal impact on other key mitochondrial dehydrogenases, as suggested by both qualitative and the limited quantitative data, makes it a valuable tool for researchers studying the specific roles of KGDHC in health and disease. For drug development professionals, its selectivity profile suggests a lower potential for off-target effects compared to broader-spectrum inhibitors. Further studies providing a comprehensive quantitative comparison of Succinyl Phosphonate against a wider panel of dehydrogenases would be beneficial to further solidify its position as a gold-standard specific inhibitor of KGDHC.
References
- 1. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Frontiers | Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Reproducibility of Published Data: A Comparative Guide to Succinyl Phosphonate Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Succinyl phosphonate trisodium salt and its alternatives, focusing on the reproducibility of published experimental data. Succinyl phosphonate is a well-documented inhibitor of the enzyme α-ketoglutarate dehydrogenase (KGDHC), also known as 2-oxoglutarate dehydrogenase (OGDH), a critical component of the Krebs cycle.[1] Its inhibitory action has been shown to impact cancer cell viability and neuronal function. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in designing and interpreting experiments with this compound.
Comparative Inhibitory Activity
Succinyl phosphonate and its structural analogs, glutaryl phosphonate and adipoyl phosphonate, exhibit differential inhibitory effects on 2-oxoglutarate dehydrogenase (OGDH) and its isoenzyme, 2-oxoadipate dehydrogenase (OADH). The following table summarizes their inhibition constants (Ki), providing a quantitative basis for selecting the most appropriate inhibitor for a specific research application. Lower Ki values indicate stronger inhibition.
| Compound | Target Enzyme | Tissue Source | Inhibition Constant (Ki) (µM) |
| Succinyl Phosphonate | OGDH | Rat Heart | 16 ± 2[1][2] |
| OGDH | Rat Liver | 7.4 ± 1.4[1][2] | |
| OADH (low-affinity sites) | Rat Heart | 7.1 ± 1.6[1][2] | |
| OADH (high-affinity sites) | Rat Liver | 116 ± 6[1][2] | |
| Glutaryl Phosphonate | OGDH | Rat Heart | 33 ± 11[1][2] |
| OGDH | Rat Liver | 6.3 ± 0.5[1][2] | |
| OADH (low-affinity sites) | Rat Heart | 2.8 ± 0.8[1][2] | |
| OADH (high-affinity sites) | Rat Liver | 2.0 ± 0.2[1][2] | |
| Adipoyl Phosphonate | OGDH | Rat Heart | 2,129 ± 211[1][2] |
| OGDH | Rat Liver | 364 ± 23[1][2] | |
| OADH (low-affinity sites) | Rat Heart | 49 ± 5[1][2] | |
| OADH (high-affinity sites) | Rat Liver | 0.048 ± 0.004[1][2] |
Data sourced from studies on enzyme preparations from rat tissues.[1][2]
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are protocols for key experiments frequently cited in the literature involving this compound.
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the effect of Succinyl phosphonate on cancer cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 1 g/L glucose, 1 mM pyruvate, and 2 mM glutamax)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium. Concentrations typically range from 0.01 to 20 mM.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of Succinyl phosphonate. Include untreated control wells.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the concentration of Succinyl phosphonate to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vivo Inhibition of 2-Oxoglutarate Dehydrogenase in Rats
This protocol describes the in vivo administration of Succinyl phosphonate to rats to study its effects on brain metabolism and physiology.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Adult rats
-
Administration equipment (e.g., intranasal administration device)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for a sufficient period before the experiment.
-
Compound Preparation: Dissolve the this compound in a sterile vehicle to the desired concentration.
-
Administration: Administer the Succinyl phosphonate solution to the rats. A commonly cited dosage is 0.02 mmol/kg, which can be delivered via nasal administration.[3][4][5][6]
-
Monitoring and Analysis: Following administration, monitor the animals for behavioral changes, such as increased anxiety.[3] Physiological parameters like the electrocardiogram (ECG) can also be recorded.[3][4] At the end of the experiment, brain tissue can be collected to analyze changes in metabolite levels and enzyme activities.[3][4][6]
-
Data Analysis: Compare the behavioral, physiological, and metabolic data from the treated group with a control group that received only the vehicle.
Visualizing Pathways and Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Inhibition of OGDH by Succinyl Phosphonate in the TCA cycle.
Caption: Workflow for assessing cell viability with Succinyl Phosphonate.
References
- 1. Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 3. Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Succinyl Phosphonate Trisodium Salt: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to proper chemical disposal protocols is paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of succinyl phosphonate trisodium salt, a known inhibitor of α-ketoglutarate dehydrogenase (KGDHC).[1][2][3]
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is crucial to follow institutional and local regulations for chemical waste disposal to maintain a high standard of safety and environmental responsibility.[4]
Key Chemical Information
A summary of the essential data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 864167-45-3 | [4] |
| Molecular Formula | C4H4Na3O6P | [4] |
| Molecular Weight | 248.01 g/mol | [4] |
| Hazard Classification | Not a hazardous substance or mixture | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any chemical, including this compound.
2. Waste Collection:
-
Solid Waste: Collect waste this compound powder and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled waste container.[5][6] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Aqueous Solutions: While the compound is not classified as hazardous, it is best practice to avoid disposing of chemical solutions down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][8] Collect aqueous solutions of this compound in a labeled, sealable container.
3. Waste Container Labeling:
-
Label the waste container clearly with the full chemical name: "this compound."[5][6]
-
Include the concentration (if in solution) and the date the waste was first added to the container.[6][9]
-
Ensure the label is legible and securely attached to the container.
4. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6][10]
-
Ensure the container is kept closed except when adding waste.[7][9]
-
Segregate the waste container from incompatible chemicals. Although this compound has no specific listed incompatibilities, general best practice is to store non-hazardous waste separately from hazardous waste categories like acids, bases, flammables, and oxidizers.[5][6]
5. Disposal Request:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, submit a request for chemical waste pickup through your institution's EHS department.[10]
6. Empty Container Disposal:
-
An empty container that held this compound can typically be disposed of as regular trash after being triple-rinsed with a suitable solvent (e.g., water).[5][11] The rinsate should be collected and disposed of as chemical waste. Deface or remove the original label before disposal.[5][6]
7. Spill Cleanup:
-
In the event of a spill, treat the spilled material as hazardous waste.[9]
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a labeled waste container.
-
Clean the spill area thoroughly. All materials used for cleanup should also be disposed of as chemical waste.[9]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
